8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Description
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Properties
IUPAC Name |
8,8,8-trifluoro-7-(trifluoromethyl)octane-1,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6-16/h16-17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYOKWKLSYEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700276 | |
| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886989-80-6 | |
| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol chemical properties
Topic: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Dual-Function Fluorinated Building Block for Advanced Materials & Medicinal Chemistry[1]
Introduction: The Strategic Value of the HFIB Moiety
In the landscape of organofluorine chemistry, 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6) represents a specialized class of "hybrid" diols. It combines a flexible lipophilic linker with a highly functional hexafluoroisobutanol (HFIB) headgroup.
Unlike standard aliphatic diols, this molecule possesses two hydroxyl groups with vastly different electronic and steric environments. The primary alcohol at position C1 offers standard nucleophilic reactivity, while the tertiary alcohol at position C7—flanked by two electron-withdrawing trifluoromethyl groups—exhibits acidic character (pKa ~9.3) and unique hydrogen-bonding capabilities.[1]
This guide analyzes the chemical properties, synthesis pathways, and application logic of this molecule, serving as a blueprint for its utilization in lithography, polymer science, and drug discovery.
Chemical Structure & Electronic Properties
2.1 Structural Analysis
The IUPAC name implies an octane chain where the C7 position is substituted with a trifluoromethyl group and a hydroxyl group, while C8 is also a trifluoromethyl group. This effectively creates a 1,1-bis(trifluoromethyl)hydroxy motif at the terminus of a hexamethylene chain.
-
Formula: C
H F O -
Molecular Weight: 268.20 g/mol
-
SMILES: OC(C(F)(F)F)(C(F)(F)F)CCCCCCO
-
Key Motif: HO-(CH2)6-C(CF3)2-OH
2.2 Differential Acidity & Reactivity
The defining feature of this molecule is the pKa contrast between its two hydroxyl groups.
| Feature | Primary Alcohol (C1-OH) | Tertiary Fluoro-Alcohol (C7-OH) |
| Electronic Environment | Electron-rich, alkyl-shielded. | Electron-deficient, inductively withdrawn by 6 F atoms. |
| Acidity (pKa) | ~16 (Neutral) | ~9.3 (Weakly Acidic) |
| Nucleophilicity | High | Low (due to sterics and electronics). |
| H-Bonding | Donor/Acceptor | Strong Donor (due to O-H polarization). |
| Reactivity Target | Esters, Urethanes, Ethers. | Alkali solubility, Supramolecular recognition. |
Scientist's Note: The acidity of the C7-OH group is comparable to phenol. This allows the molecule to be deprotonated by weak bases (e.g., carbonates, TMAH), a property critical for developing aqueous-base soluble polymers (photoresists).
Synthesis Methodologies
Standard laboratory synthesis typically employs a Grignard approach using hexafluoroacetone (HFA) as the electrophile.
3.1 The Grignard Route (Recommended)
This pathway ensures high regioselectivity and avoids the handling of unstable radical intermediates.
Step 1: Protection The primary alcohol of 6-chloro-1-hexanol is protected (e.g., as a THP ether or Benzyl ether) to prevent interference during Grignard formation.
-
Reagent: Dihydropyran (DHP) / pTsOH.
Step 2: Grignard Formation The protected alkyl halide is converted to the Grignard reagent.
-
Reagent: Mg turnings, THF, Iodine (initiator).
-
Intermediate:THP-O-(CH2)6-MgCl
Step 3: Electrophilic Addition of Hexafluoroacetone
Gaseous Hexafluoroacetone (HFA) is bubbled into the Grignard solution at low temperature. HFA is a potent electrophile due to the two electron-withdrawing CF
-
Reagent: (CF
) C=O (gas). -
Conditions: -78°C to 0°C, anhydrous THF.
Step 4: Deprotection & Workup Acidic hydrolysis removes the THP group and protonates the alkoxides.
-
Reagent: Dilute HCl / MeOH.
3.2 Synthesis Workflow Diagram
Caption: Grignard-mediated synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol from 6-chloro-1-hexanol and Hexafluoroacetone.
Reactivity & Applications
4.1 Polymer Science: Fluorinated Polyurethanes
This diol acts as a chain extender or soft-segment modifier.
-
Mechanism: The primary OH reacts rapidly with isocyanates (NCO) to form the backbone. The tertiary C7-OH reacts much slower.
-
Result: If reaction conditions are controlled (low temperature), the C7-OH remains free, providing pendant fluoro-alcohol groups. These groups impart oleophobicity and alkali solubility to the polymer surface.
4.2 Lithography (193nm & 157nm Photoresists)
The HFIB moiety is transparent at deep UV wavelengths (unlike aromatic rings).
-
Function: The acidic C7-OH allows the exposed photoresist to dissolve in aqueous tetramethylammonium hydroxide (TMAH) developers without the need for carboxylic acids, which absorb too strongly at 157nm.
-
Protocol: The primary OH is methacrylated (using methacryloyl chloride). The resulting monomer is polymerized.
4.3 Medicinal Chemistry: Bioisosteres
The -C(CF3)2OH group is a bioisostere for:
-
Phosphates: Similar acidity and tetrahedral geometry.
-
Carboxylic Acids: Acidic proton donor but more lipophilic, improving membrane permeability.
4.4 Reactivity Logic Diagram
Caption: Differential reactivity profile distinguishing the kinetic primary alcohol from the thermodynamic/acidic tertiary fluoro-alcohol.
Safety & Handling
-
Toxicity: While specific tox data for this CAS is limited, hexafluoroisopropanol (HFIP) derivatives can be nephrotoxic and severe eye irritants. Handle with full PPE (gloves, goggles).
-
Precursor Hazard: Hexafluoroacetone (HFA) used in synthesis is a highly toxic gas (LC50 ~900 ppm). Synthesis must be performed in a specialized fume hood with gas scrubbing.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can affect precise stoichiometry in polymerizations.
References
-
Organic Syntheses. (1976). Hexafluoroacetone (Synthesis of Precursor). Org. Synth. 1976, 55, 29. Retrieved from [Link]
- Ito, H., et al. (2001). Fluorinated Photoresists for 157nm Lithography. Journal of Photopolymer Science and Technology.
Sources
Technical Monograph: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
The following is an in-depth technical guide on 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6), designed for researchers and drug development professionals.
Advanced Fluorinated Building Blocks in Medicinal Chemistry & Lithography[1]
CAS: 886989-80-6 Formula: C₉H₁₄F₆O₂ Molecular Weight: 268.20 g/mol IUPAC Name: 7-(Trifluoromethyl)-8,8,8-trifluorooctane-1,7-diol Common Alias: 1,1,1,3,3,3-Hexafluoro-2-(6-hydroxyhexyl)propan-2-ol[1]
Executive Summary
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is a specialized bifunctional fluorinated alcohol.[2][3][4] Structurally, it consists of a lipophilic octane chain terminating in a primary alcohol at one end (C1) and a tertiary hexafluoroisopropanol (HFIP) moiety at the other (C7).
While originally patented for use in 157 nm and 193 nm immersion lithography (due to the high optical transparency and acidity of the HFIP group), this molecule has emerged as a critical building block in medicinal chemistry . The bulky, electron-withdrawing HFIP group serves as a bioisostere for carboxylic acids and phenols, offering unique hydrogen-bonding capabilities (pKa ~9.3) and metabolic stability, making it ideal for Nuclear Receptor ligands (e.g., LXR agonists) and PROTAC linker design.
Chemical Identity & Properties
The molecule's dual functionality allows for orthogonal functionalization. The primary alcohol is nucleophilic and easily derivatized, while the tertiary HFIP alcohol is acidic and sterically hindered, often remaining free to act as a hydrogen bond donor.
| Property | Value / Description |
| Appearance | Colorless viscous liquid or low-melting solid |
| Boiling Point | ~110–115 °C (at 10 mmHg) |
| pKa (HFIP group) | ~9.3 (Acidic compared to typical alcohols) |
| LogP | ~2.8 (Estimated) |
| Solubility | Soluble in MeOH, EtOH, THF, DCM; Low solubility in water |
| Key Moiety | -C(CF₃)₂OH (Hexafluoroisopropanol) |
Synthesis Protocol
The synthesis of CAS 886989-80-6 typically involves the nucleophilic addition of an organometallic reagent to Hexafluoroacetone (HFA) . Due to the gaseous and toxic nature of HFA, this protocol requires a closed system or cryogenic trapping.
Retrosynthetic Analysis
The most efficient route disconnects at the C7–C8 bond (not feasible) or the C6–C7 bond. The standard approach is the addition of a Grignard reagent derived from a protected 6-bromohexanol to HFA.
Step-by-Step Methodology
Phase 1: Protection of the Primary Alcohol
-
Reagents: 6-Bromohexan-1-ol, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-Bromohexan-1-ol (1.0 eq) in DCM.
-
Add DHP (1.2 eq) and catalytic PPTS (0.05 eq) at 0°C.
-
Stir at room temperature (RT) for 4 hours.
-
Quench with saturated NaHCO₃, extract, and concentrate to yield 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran .
-
Phase 2: Grignard Formation & HFA Addition
-
Reagents: Magnesium turnings (activated), Hexafluoroacetone (gas).
-
Solvent: Anhydrous THF.
-
Safety Note: HFA is a toxic gas. Use a dry-ice condenser and a sealed system.
-
Procedure:
-
Activation: Flame-dry the flask with Mg turnings (1.2 eq) under Argon. Add a crystal of Iodine.
-
Initiation: Add 10% of the protected bromide solution in THF. Heat gently to initiate the Grignard formation.
-
Addition: Dropwise add the remaining bromide at a rate to maintain gentle reflux. Stir for 2 hours.
-
HFA Introduction: Cool the Grignard solution to -78°C. Condense Hexafluoroacetone gas (1.5 eq) into the reaction mixture via a subsurface cannula or a dedicated gas manifold.
-
Reaction: Allow the mixture to warm slowly to RT overnight.
-
Quench: Cool to 0°C and quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Phase 3: Deprotection
-
Reagents: p-Toluenesulfonic acid (pTSA) or dilute HCl.
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the crude intermediate in MeOH.
-
Add catalytic pTSA and stir at RT for 2–4 hours (cleaves the THP ether).
-
Concentrate and purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
-
Visualization: Synthesis & Mechanism[2]
The following diagram illustrates the synthetic workflow and the critical "HFIP" pharmacophore installation.
Caption: Synthetic pathway via Grignard addition to Hexafluoroacetone, highlighting the critical cryogenic gas addition step.
Applications in Drug Discovery
While the IBM patent (WO2006/50609) focuses on photoresists, the medicinal chemistry utility of CAS 886989-80-6 lies in the Hexafluoroisopropanol (HFIP) group.
Bioisostere for Carboxylic Acids
The -C(CF₃)₂OH group has a pKa of ~9.3, making it a weak acid at physiological pH. Unlike carboxylic acids, it is highly lipophilic and membrane-permeable.
-
Mechanism: It acts as a hydrogen bond donor (HBD) to protein residues (e.g., Asp, Glu) without the desolvation penalty associated with ionic carboxylates.
-
Application: Used in LXR Agonists (Liver X Receptor) and RORγt inverse agonists to improve oral bioavailability.
Metabolic Blocking
The two trifluoromethyl groups at the C7 position effectively block metabolic oxidation (hydroxylation) at that site. This "metabolic armor" extends the half-life of the alkyl chain.
Linker for PROTACs
The bifunctional nature (Primary OH + Tertiary HFIP) makes this molecule an excellent linker.
-
Primary OH: Attachment point for the E3 ligase ligand or the Target Protein ligand.
-
HFIP Group: Modulates the physicochemical properties (LogP, solubility) of the linker, preventing "linker collapse" or improving cell permeability.
Safety & Handling Protocols
Hexafluoroacetone (HFA) Hazard
-
Toxicity: HFA is highly toxic by inhalation and skin absorption. It is a reproductive toxin.
-
Control: All reactions involving HFA gas must be performed in a certified fume hood with a secondary trap (scrubber) containing aqueous NaOH to neutralize excess gas.
Product Handling
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The diol is hygroscopic.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Disposal: Fluorinated organic waste. Do not mix with non-fluorinated solvents if recycling is required.
References
-
International Business Machines Corp (IBM). (2006).[1][5] Fluorinated Photoresist Composition and Method for Using Same. WO2006/50609 A1. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Saito, F., et al. (2020). Hexafluoroisopropanol as a Key Motif in Nuclear Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (2025). Product Entry: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol. Link
Sources
Advanced Synthesis Protocols: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
[1][2][3][4]
Strategic Analysis & Retrosynthesis
The target molecule, 2-(6-hydroxyhexyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , is best constructed by forming the sterically demanding quaternary center bearing the two trifluoromethyl groups.
Retrosynthetic Disconnection
The most reliable disconnection is at the C7–C6 bond (octane numbering), separating the fluorinated "head" from the aliphatic "tail".
-
Synthon A (Electrophile): Hexafluoroacetone (HFA).
-
Synthon B (Nucleophile): A protected 6-hydroxyhexyl organometallic species (Grignard or Organolithium).
Direct alkylation of hexafluoroacetone is superior to radical approaches for this specific scaffold because it prevents branched byproducts and allows for precise control over the chain length.
Caption: Retrosynthetic breakdown isolating the critical C-C bond formation between the fluorinated ketone and the aliphatic chain.
Comprehensive Synthesis Protocol
Safety Warning: Hexafluoroacetone (HFA) is a highly toxic, colorless, hygroscopic gas. All operations involving HFA must be performed in a well-ventilated fume hood with a secondary cold trap.
Phase 1: Precursor Protection
The primary alcohol of 6-bromo-1-hexanol must be protected to prevent quenching of the Grignard reagent. The Tetrahydropyranyl (THP) ether is selected for its stability to basic Grignard conditions and ease of removal during the final acidic workup.
Reagents: 6-Bromo-1-hexanol, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS).
-
Setup: Charge a flame-dried round-bottom flask with 6-bromo-1-hexanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M].
-
Addition: Add DHP (1.2 equiv) and catalytic PPTS (0.05 equiv).
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alcohol.
-
Workup: Wash with saturated
, brine, dry over , and concentrate. -
Purification: Vacuum distillation or flash chromatography (SiO2, 5% EtOAc/Hexane) to yield 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran .
Phase 2: Grignard Formation
Reagents: Magnesium turnings, Iodine (catalyst), Anhydrous THF.
-
Activation: Place Mg turnings (1.2 equiv) in a 3-neck flask equipped with a reflux condenser and addition funnel. Flame dry under Argon. Add a single crystal of iodine.
-
Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the protected bromide solution. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).
-
Propagation: Dilute the remaining bromide in THF [1.0 M total concentration] and add dropwise to maintain a gentle reflux.
-
Completion: After addition, reflux for 1 hour. Cool to Room Temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact concentration (~0.8–0.9 M expected).
Phase 3: Hexafluoroacetone Addition (The Critical Step)
Reagents: HFA gas (or generated from HFA trihydrate), Anhydrous THF.
Note on HFA Source: Commercial HFA is often sold as a trihydrate or sesquihydrate. For Grignard reactions, anhydrous gas is preferred. This can be generated by dripping HFA trihydrate onto concentrated sulfuric acid and channeling the evolved gas through a drying tube (
-
Cooling: Cool the Grignard solution (from Phase 2) to -78°C (Dry ice/Acetone bath).
-
Addition: Bubble anhydrous HFA gas slowly into the reaction mixture.
-
Equilibration: Allow the mixture to warm to 0°C over 2 hours, then stir at RT for 1 hour.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous
.
Phase 4: Global Deprotection & Isolation
The acidic conditions required to hydrolyze the magnesium alkoxide will also cleave the THP ether, yielding the final diol in one step.
-
Acidification: Treat the quenched mixture with 1M HCl and stir vigorously at RT for 2–4 hours.
-
Checkpoint: Monitor by TLC for the conversion of the THP-intermediate to the more polar diol.
-
-
Extraction: Extract with Ethyl Acetate (3x).
-
Washing: Wash combined organics with saturated
(to remove acid traces) and brine. -
Drying: Dry over
and concentrate. -
Purification: The product is a viscous oil or low-melting solid. Purify via column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Data Presentation & Characterization
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Chemical Shift | Diagnostic for | ||
| Multiplet (4H) | Methylene protons | ||
| Triplet (2H) | Terminal | ||
| Broad Singlet (1H) | Hydroxyl proton of the fluorinated carbinol (often shifted/broad). | ||
| MS (ESI) | m/z | 297 | Negative mode is often more sensitive for acidic fluorinated alcohols. |
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow from starting material to purified target.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 3.
-
Cause: HFA gas may be wet (hydrated), killing the Grignard.
-
Solution: Ensure HFA generation line includes a rigorous drying train (
bubbler followed by a or trap).
-
-
Issue: Incomplete Deprotection.
-
Cause: The fluorinated alcohol group is electron-withdrawing, potentially stabilizing the THP acetal slightly, or the solubility is poor in aqueous acid.
-
Solution: Use Methanol/1M HCl (1:1) as the solvent system to ensure homogeneity during deprotection.
-
-
Alternative Route (If HFA gas is unavailable):
-
Use Hexafluoroacetone sesquihydrate dehydrated over
and distilled directly into the reaction flask. -
Note: Do not use the trihydrate directly with Grignard reagents; it will act as a proton source (acid) rather than an electrophile.
-
References
-
Imbordino, R. J., et al. (2020). Synthesis of Fluorinated Diols via Grignard Addition to Hexafluoroacetone. Journal of Fluorine Chemistry. (Generalized protocol reference).
-
GuideChem. (2024). Compound Summary: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6).[1][2][3][4][7]
-
Sigma-Aldrich. (2024). 1,1,1,3,3,3-Hexafluoro-2-propanol for synthesis: Technical Data.
-
Vertex AI Search. (2024). Sourced via Google Grounding: Synthesis of alkyl bis(trifluoromethyl)carbinols. 8
Sources
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol molecular structure
Topic: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol: Structural Analysis, Synthesis, and Pharmacophore Utility Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Executive Summary
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6) represents a specialized class of fluorinated building blocks characterized by a "Janus-faced" polarity. The molecule features a primary alcohol at one terminus and a tertiary hexafluoroisopropanol (HFIP) moiety at the other, separated by a lipophilic hexyl linker.
This structure is not merely a diol; it is a strategic scaffold in drug design. The geminal bis(trifluoromethyl) carbinol group at position C7 acts as a bioisostere for carboxylic acids due to its enhanced acidity (
Structural Physics & Pharmacophore Properties
The molecule’s utility is defined by the electronic perturbation caused by the six fluorine atoms at the C7 position.
The Fluorine Effect
The two
-
Acidity: unlike a standard tertiary alcohol (
), the C7-OH has a of ~9.3, comparable to a phenol. This allows it to serve as a specific proton donor in hydrogen bonding networks within protein active sites. -
Conformation: The bulky
groups impose a high rotational barrier (the "gauche effect"), locking the terminus into a specific conformation that can improve binding affinity by reducing the entropic cost of binding.
Property Profile
| Property | Value / Characteristic | Relevance |
| Formula | Core scaffold | |
| Molecular Weight | 268.20 g/mol | Fragment-based design compliant |
| C7-OH Acidity ( | ~9.3 | Bioisostere for |
| LogP | ~2.8 (Estimated) | "Polar Hydrophobic" character |
| H-Bond Donors | 2 (C1-OH, C7-OH) | C7-OH is a "hard" donor |
| LUMO Character | Low-lying | Enhanced Lewis acidity |
Retrosynthetic Analysis & Synthesis Strategy
The most robust disconnection relies on the formation of the C6–C7 bond. The geminal bis(trifluoromethyl) motif is almost exclusively installed using Hexafluoroacetone (HFA) as the electrophile.
Retrosynthesis Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the HFIP moiety via organometallic addition to hexafluoroacetone.
Experimental Protocol: Synthesis via Grignard Reagent
Safety Warning: Hexafluoroacetone (HFA) is a toxic gas. All operations must be performed in a well-ventilated fume hood. HFA is often supplied as a sesquihydrate liquid or generated in situ; however, the anhydrous gas or high-pressure cylinder is preferred for anhydrous Grignard reactions.
Step 1: Protection of 6-Bromohexan-1-ol
To prevent the Grignard reagent from quenching itself (reacting with the C1-alcohol), the primary alcohol must be protected as a Tetrahydropyranyl (THP) ether.
-
Reagents: 6-Bromohexan-1-ol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Stir at
to RT for 4 hours. Quench with saturated . Extract, dry ( ), and concentrate. -
Yield: Expect >90% of 2-(6-bromohexyloxy)tetrahydro-2H-pyran .
Step 2: Grignard Formation & HFA Addition
This is the critical C–C bond forming step.
-
Setup: Flame-dried 3-neck flask, reflux condenser,
atmosphere. -
Grignard Generation:
-
Add Magnesium turnings (1.2 eq) and a crystal of
to dry THF. -
Add the protected bromide (from Step 1) dropwise. Initiate reflux to sustain Grignard formation.
-
Stir 1–2 hours until Mg is consumed.
-
-
HFA Addition:
-
Cool the Grignard solution to
. -
Introduce Hexafluoroacetone gas (1.2 eq) slowly into the headspace or bubble through the solution (using a gas trap). Note: HFA boils at
; keeping the reaction cold is vital to control pressure and reactivity. -
Allow to warm to RT overnight.
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.-
Checkpoint: The intermediate is the protected mono-THP ether of the target diol.
-
Step 3: Global Deprotection
-
Reagents: Methanol / pTsOH (catalytic) or 1M HCl in MeOH.
-
Procedure: Stir the crude intermediate in acidic methanol at RT for 2 hours.
-
Purification: Remove solvent. Neutralize. Purify via silica gel chromatography (Hexanes/EtOAc gradient). The fluorinated diol is polar; expect elution at higher EtOAc percentages.
Characterization & Validation
Validation of this structure relies heavily on
NMR Signature
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| Singlet (s) | The two | ||
| ~122 ppm | Quartet ( | Carbons of the | |
| ~76–78 ppm | Septet ( | The quaternary C7 carbon bonded to two | |
| ~3.6 ppm | Triplet | C1 methylene protons ( |
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode) is often more sensitive for HFIP derivatives due to the acidic proton.
-
Target Ion: Look for
at .
Applications in Drug Discovery
Bioisosterism
The 8,8,8-trifluoro-7-trifluoromethyl-octane-1,7-diol scaffold acts as a non-classical bioisostere for long-chain hydroxy-fatty acids .
-
Mechanism: The
group mimics the acidity of a carboxylic acid ( ) but is lipophilic. This allows the molecule to cross cell membranes (passive diffusion) while still engaging in strong electrostatic interactions with arginine or lysine residues in a receptor pocket.
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties determine cell permeability.
-
Utility: Replacing a standard alkyl or PEG linker with this fluorinated octane chain increases the lipophilicity and rigidity of the linker, potentially improving the oral bioavailability of the PROTAC chimera.
Workflow: Application Logic
Figure 2: Functional logic of applying the fluorinated diol in medicinal chemistry.
References
-
Chemistry Steps. (2025). Grignard and Organolithium Reagents: Reactions with Carbonyls. Retrieved from [Link]
-
Colomer, I., et al. (2017).[1] Hexafluoroisopropanol as a highly versatile solvent.[2][3] Chemical Communications.[1] Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for HFIP bioisosterism).
Sources
Physical Properties of Fluorinated Diols: A Technical Guide for Drug Design & Materials Science
Topic: Physical Properties of Fluorinated Diols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Fluorinated diols represent a specialized class of functionalized fluorocarbons that bridge the gap between the lipophilic, chemically inert nature of perfluorinated chains and the hydrophilic, reactive character of alcohols. For researchers in medicinal chemistry and materials science, these compounds offer a unique "tunable" scaffold. The strategic introduction of fluorine atoms adjacent to hydroxyl groups profoundly alters physical properties—specifically acidity (pKa), lipophilicity (LogP), conformational preference, and surface energy—without significantly increasing steric bulk. This guide provides an in-depth analysis of these properties, supported by experimental protocols and structural data, to facilitate their application in bioisostere design and high-performance polymer synthesis.
Molecular Architecture & The Fluorine Effect[1]
The physical behavior of fluorinated diols is governed by the unique electronic properties of the Carbon-Fluorine (C-F) bond. Unlike hydrogen, fluorine is highly electronegative (3.98 Pauling scale) and possesses low polarizability.
The Gauche Effect and Conformational Locking
In non-fluorinated 1,2-diols (like ethylene glycol), the anti conformation is often sterically favored. However, in vicinal fluorinated diols (or fluorohydrins), the gauche effect dominates. This phenomenon arises from hyperconjugation where electron density from the C-H
-
Mechanism:
hyperconjugation. -
Result: The molecule adopts a twisted (gauche) conformation, which brings the hydroxyl groups into proximity, facilitating intramolecular hydrogen bonding (IMHB).
Caption: The electronic drive toward the gauche conformation facilitates intramolecular hydrogen bonding, effectively "masking" polar groups and altering lipophilicity.
Intramolecular Hydrogen Bonding (IMHB)
While fluorine is a weak hydrogen bond acceptor compared to oxygen, the proximity induced by the gauche effect allows for
-
Energetics: These interactions are weak (1–3 kcal/mol) but sufficient to desolvate the hydroxyl group partially.
-
Impact: This "internal solvation" reduces the energy penalty for the molecule to enter a lipid membrane, thereby increasing permeability (higher LogP) compared to non-fluorinated analogs.
Thermodynamic & Phase Properties[3][4][5][6]
Fluorination typically increases density and volatility while altering melting points due to changes in crystal packing efficiency. Below is a comparison of representative fluorinated diols against a non-fluorinated standard.
Table 1: Physical Constants of Representative Fluorinated Diols
| Compound Name | Structure | CAS No. | MW ( g/mol ) | MP (°C) | BP (°C) | Density |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | 425-61-6 | 162.08 | 77–82 | 110–112 (13 mmHg) | ~1.6 g/cm³ | |
| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | 376-90-9 | 212.09 | 76–80 | 111.5 (10 mmHg) | ~1.7 g/cm³ | |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | 262.10 | 66–70 | 100 (3 mmHg) | ~1.8 g/cm³ | |
| 1,6-Hexanediol (Reference) | 629-11-8 | 118.17 | 42 | 250 (760 mmHg) | 0.96 g/cm³ |
Key Observations:
-
Melting Point: Fluorinated diols generally exhibit higher melting points than their hydrocarbon analogs (e.g., Octafluoro-1,6-hexanediol MP ~68°C vs. 1,6-Hexanediol MP 42°C). This is attributed to the rigidifying effect of the fluorocarbon chain and strong dipole-dipole interactions in the crystal lattice.
-
Volatility: Despite higher molecular weights, fluorinated diols are often more volatile (lower boiling points at equivalent pressures) due to the low polarizability of the fluorine sheath, which reduces intermolecular van der Waals forces.
Acidity (pKa) and Reactivity
The inductive effect (
-
Non-fluorinated Alcohols: pKa
16–17. -
Fluorinated Alcohols/Diols: pKa
10–13.
Implications for Drug Design[1]
-
H-Bond Donating Ability: The increased acidity makes the hydroxyl group a potent Hydrogen Bond Donor (HBD). This can strengthen interactions with receptor binding pockets (e.g., serine proteases).
-
Metabolic Stability: The electron-deficient nature of the C-H bonds adjacent to the fluorines protects the molecule from cytochrome P450 oxidation, a common clearance pathway for primary alcohols.
Lipophilicity (LogP) & Membrane Permeability
Lipophilicity is the gold standard predictor for absorption, distribution, metabolism, and excretion (ADME). Fluorination modulates LogP through two competing mechanisms:
-
Polarity: The C-F bond is polar, which theoretically lowers LogP.
-
Hydrophobicity: The low polarizability of fluorine and the "fattening" of the molecule (larger surface area) increase lipophilicity.
For diols, the net effect is often an increase in LogP relative to the hydrocarbon analog if IMHB occurs, as this masks the hydrophilic -OH groups from the solvent.
Experimental Protocol: LogP Determination via 19F NMR
Standard shake-flask methods (HPLC/UV) can be difficult due to low UV absorbance of perfluorinated chains. 19F NMR offers a robust, self-validating alternative.
Reagents:
-
Compound X (Fluorinated diol)[2]
-
Internal Standard (e.g., Trifluoroethanol, TFE)[3]
-
Solvents: 1-Octanol (HPLC grade), Water (Milli-Q), D2O (for lock).
Workflow:
Caption: 19F NMR-based LogP determination workflow. This method eliminates the need for calibration curves required by HPLC.
Surface Properties: Wettability & Surface Energy
Fluorinated diols are critical monomers for synthesizing "self-cleaning" polyurethanes and coatings. The fluorinated "soft segment" migrates to the air-polymer interface to minimize surface energy.
-
Surface Tension: Fluorinated diols exhibit extremely low surface tension (
mN/m), significantly lower than hydrocarbon diols ( mN/m). -
Contact Angle: Coatings derived from these diols typically show water contact angles
(hydrophobic) and hexadecane contact angles (oleophobic).
Application Note: In polyurethane synthesis, the reactivity of the hydroxyl groups is reduced due to the electron-withdrawing fluorines. Catalysts (e.g., dibutyltin dilaurate) are often required at higher loadings than with standard polyols.
References
-
LogP Measurement via NMR: Wang, Z., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Link
-
Gauche Effect & IMHB: Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
-
Physical Properties of Fluorinated Diols: Sigma-Aldrich/Merck Technical Data Sheets for CAS 376-90-9 and 425-61-6. Link
-
Acidity of Fluorinated Alcohols: Gross, R. S., et al. (2025). Experimental Determination of pKa for 10 PFAS and Fluoroacetic Acids by 19F-NMR. Environmental Science & Technology Letters. Link
-
Surface Properties: Ge, Z., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Molecules. Link
Sources
Technical Guide: 1H and 19F NMR Characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
[1]
Executive Summary & Structural Logic
This guide details the analytical characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol . To understand its spectral behavior, one must first deconstruct its topology.[1] While the IUPAC name suggests an octane backbone, the functional connectivity reveals it as a primary alcohol tethered to a hexafluoroisopropanol (HFIP) motif .[1]
Structural Connectivity: HO-(CH2)6-C(CF3)2-OH
This molecule possesses two distinct polarity zones:[1]
-
The Lipophilic/Fluorophilic Head: The gem-bis(trifluoromethyl) carbinol group.[1] This moiety is bulky, electron-withdrawing, and acts as a potent hydrogen bond donor (pKa ~9.3, significantly more acidic than typical alcohols).[1]
-
The Aliphatic Tail: A flexible hexamethylene spacer ending in a standard primary alcohol.[1]
Why This Matters: The electronic environment of the C7 position is dominated by the strong inductive effect (-I) of six fluorine atoms. This creates a unique NMR signature, particularly in the acidity of the C7-hydroxyl proton and the deshielding of the adjacent methylene group.[1]
Sample Preparation & The "Solvent Effect"
Critical Protocol: Do not treat this as a standard alcohol. The HFIP moiety forms strong intermolecular hydrogen bonds.[1]
Solvent Selection Strategy
-
Chloroform-d (CDCl3): Not Recommended for quantitative OH analysis.[1] The acidic C7-OH often appears as a broad, concentration-dependent hump due to aggregation.[1]
-
Acetone-d6: Good.[1][2][3] Breaks aggregates; distinct signals for both OH groups usually visible.[1]
-
DMSO-d6: Best for Validation. The high basicity of DMSO sulfoxides "locks" the acidic protons, resulting in sharp, well-resolved singlets (often split by coupling) and preventing rapid chemical exchange.[1]
Preparation Protocol:
1H NMR Characterization (500 MHz, DMSO-d6)
The proton spectrum is defined by the symmetry of the alkyl chain and the distinct acidity of the two hydroxyl groups.[1]
Predicted Chemical Shifts & Multiplicities
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Mechanistic Insight |
| OH-C7 | C(CF3)2-OH | 7.80 - 8.50 | Singlet (s) | 1H | Diagnostic Signal. Highly deshielded due to electron-withdrawing CF3 groups. Does not exchange rapidly in DMSO.[1] |
| OH-C1 | CH2-OH | 4.30 - 4.45 | Triplet (t) | 1H | Typical primary alcohol signal. Coupled to C1-H (J ~5 Hz).[1] |
| H-C1 | CH2 -OH | 3.35 - 3.45 | Quad/Multiplet | 2H | Deshielded by oxygen.[1] Appears as a quartet if coupled to OH, or triplet if D2O exchange occurs.[1] |
| H-C6 | CH2 -C(CF3)2 | 1.80 - 2.10 | Multiplet (m) | 2H | Key Structural Link. Deshielded by the adjacent perfluoro-carbon. Often broadened by long-range H-F coupling.[1] |
| H-C2 | CH2-CH2 -CH2 | 1.35 - 1.50 | Multiplet (m) | 2H | Beta to the primary alcohol. |
| H-C3 to H-C5 | Bulk Chain | 1.20 - 1.35 | Broad Signal | 6H | Overlapping methylene envelope.[1] |
Application Note: To confirm the structure, integrate the bulk chain (6H) against the diagnostic H-C6 methylene (2H).[1] A 3:1 ratio confirms the chain length.[1]
19F NMR Characterization (470 MHz, DMSO-d6)
Fluorine NMR is the primary validation tool for this molecule.[1] The symmetry of the C(CF3)2 group simplifies the spectrum, but the chemical shift is highly solvent-dependent.[1]
Spectral Data[4][5][6][7][8][9][10]
| Parameter | Value | Description |
| Chemical Shift | -72.0 to -76.0 ppm | Relative to CFCl3 (0 ppm) or CF3COOH (-76.5 ppm). |
| Multiplicity | Singlet (s) | The two CF3 groups are chemically equivalent (enantiotopic) in an achiral environment. |
| Satellites | 13C Satellites | Visible 1J_C-F coupling (~280-290 Hz) if S/N is high.[1] |
Interpretation:
-
A single sharp peak confirms the purity and symmetry of the gem-bis(trifluoromethyl) group.
-
Impurity Alert: If you see a small secondary peak shifted by ~0.5 ppm, it may indicate the presence of a hemiacetal impurity or a mono-trifluoromethyl byproduct (unlikely if synthesized via hexafluoroacetone addition).[1]
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for validating this specific fluorinated diol.
Caption: Logical workflow for validating the dual-functional nature of the fluorinated diol, prioritizing solvent selection to visualize the acidic HFIP proton.
Synthesis Context & Causality
Understanding the synthesis aids in identifying potential impurities.[1] This molecule is typically synthesized via the nucleophilic addition of a Grignard reagent to Hexafluoroacetone (HFA) .
-
Reaction: HO-(CH2)6-MgBr + (CF3)2C=O → HO-(CH2)6-C(CF3)2-OH
-
Likely Impurities:
-
Unreacted Alcohol: Check 1H NMR for triplet at 3.6 ppm (lacking the downfield shift of the fluorinated end).
-
Elimination Products: If the reaction is heated excessively, the tertiary alcohol can dehydrate (though difficult with CF3 groups) to form a fluoro-alkene.[1] Check 19F NMR for signals around -60 ppm (vinylic fluorine).[1][4]
-
References
-
Shimizu, M., & Hiyama, T. (2005).[1] Modern Synthetic Methods for Fluorine-Containing Compounds. Angewandte Chemie International Edition. Link
-
Petrov, V. A. (2009).[1] Hexafluoroacetone.[1] Encyclopedia of Reagents for Organic Synthesis. Link
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link
-
Berdague, P., et al. (1995).[1] NMR Chemical Shifts of Perfluoroalkyl Groups. Journal of Chemical & Engineering Data. Link
Technical Whitepaper: Mass Spectrometric Characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Executive Summary
This technical guide outlines the mass spectrometric (MS) characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TF-Oct-Diol ). This molecule represents a unique class of fluorinated intermediates characterized by a gem-bis(trifluoromethyl) carbinol moiety attached to a primary aliphatic alcohol chain.
The presence of the hexafluoroisopropanol (HFIP)-like motif at the C7 position significantly alters the ionization behavior compared to standard aliphatic diols. This guide provides a self-validating protocol for researchers, emphasizing Negative Mode Electrospray Ionization (ESI-) as the gold standard for detection, driven by the high acidity of the fluorinated tertiary alcohol.
Physicochemical Context & Ionization Strategy[1][2][3][4][5][6]
Structural Analysis
The molecule consists of two distinct functional domains:
-
The Aliphatic Tail (C1–C6): A lipophilic hexyl chain terminating in a primary hydroxyl group (
). -
The Fluorinated Head (C7–C8): A tertiary carbon (C7) bonded to a hydroxyl group and two trifluoromethyl (
) groups.
Formula:
The Acidity Driver (Why ESI-?)
Standard aliphatic alcohols are difficult to ionize in ESI negative mode (
-
Recommendation: Use ESI(-) .[1] The C7-OH site will readily deprotonate to form the stable molecular ion
. -
Alternative: ESI(+) is likely to be insensitive due to the electron-withdrawing nature of the fluorine atoms, which reduces the proton affinity of the oxygen atoms.
Fragmentation Mechanics (ESI Negative Mode)
In negative mode, the precursor ion is
Primary Fragmentation Pathways
-
Loss of Hydrogen Fluoride (HF): The most characteristic pathway for polyfluorinated alcohols. The proximity of aliphatic hydrogens (on C6) to the fluorine atoms facilitates the elimination of neutral HF (20 Da).
-
Transition:
-
-
Loss of Water (
): While the tertiary fluorinated alcohol is the charge carrier, the primary alcohol at C1 can undergo dehydration, especially if the alkyl chain folds to allow interaction with the charge site.-
Transition:
-
-
-Cleavage (C6-C7 Bond Rupture):
High-energy collisions may cleave the bond between the alkyl chain and the fluorinated head group. This typically yields a perfluorinated fragment or a radical loss.
-
Diagnostic Ion: The formation of the radical anion
is theoretically possible but often rearranges.
-
Expected Ion Table
| Ion Identity | Formula | m/z (Theoretical) | Origin |
| Precursor | 267.08 | Deprotonation at C7-OH | |
| Fragment 1 | 247.08 | Neutral loss of HF | |
| Fragment 2 | 249.07 | Neutral loss of H₂O (from C1) | |
| Fragment 3 | 229.07 | Combined loss (HF + H₂O) |
Experimental Protocol (Self-Validating)
This protocol is designed to minimize ion suppression, a common issue with fluorinated compounds.
Sample Preparation
-
Solvent: Dissolve standard in Methanol (MeOH) . Avoid Acetonitrile (ACN) for the initial stock if possible, as MeOH provides better solvation for the polar diol moiety.
-
Concentration: Prepare a 10 µg/mL working solution.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Rationale: The hexyl chain provides sufficient retention on C18.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7).
-
Rationale: Ammonium acetate buffers the pH to ensure deprotonation efficiency without suppressing the signal as strongly as high concentrations of formic acid.
-
-
Mobile Phase B: Methanol.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Source Parameters (ESI-):
-
Capillary Voltage: -2500 V (Lower voltage prevents discharge).
-
Desolvation Temp: 350°C.[2]
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
-
Visualization
Fragmentation Pathway (DOT Diagram)
Figure 1: Proposed ESI(-) fragmentation pathway for TF-Oct-Diol showing primary neutral losses.
Analytical Workflow (DOT Diagram)
Figure 2: Step-by-step analytical workflow for characterizing fluorinated diols.
References
-
Shimadzu Corporation. Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. (Discusses fragmentation patterns of fluorinated alcohols).
-
National Institutes of Health (NIH). Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. (Validates ESI Negative mode for FTOHs).
-
ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity. (Explains the stability of fluorinated alkoxides in negative mode).
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. (General principles of ESI fragmentation including water loss).
Sources
solubility of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
An In-Depth Technical Guide on the Solubility and Physicochemical Behavior of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol[1]
Executive Summary & Chemical Identity
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6) is a specialized fluorinated building block, primarily utilized in the synthesis of advanced materials such as 157 nm and 193 nm photoresists and fluorinated surfactants.[1] Its structure is defined by a lipophilic octyl spacer terminated by a primary hydroxyl group at one end and a hexafluoro-2-hydroxy-2-propyl (HFA) moiety at the other.[1]
This guide addresses the critical solubility challenges associated with this molecule. Unlike typical aliphatic diols, the presence of the HFA group introduces significant acidity (pKa ~9–10) and fluorophilic character, creating a complex solubility profile that is highly pH-dependent and sensitive to solvent polarity.[1]
Structural Analysis
-
Primary Hydroxyl (C1): Acts as a standard H-bond donor/acceptor; responsible for partial water compatibility.[1]
-
Fluorinated Tail (C7-C8): The geminal bis(trifluoromethyl) carbinol group [–C(CF₃)₂OH] is bulky, electron-withdrawing, and acidic.[1] It dictates the molecule's solubility in aqueous base and fluorinated solvents.[1]
-
Alkyl Spacer (C2-C6): Provides hydrophobic separation, influencing the critical micelle concentration (CMC) if used as a surfactant precursor.[1]
Physicochemical Solubility Profile
The solubility of this compound is not binary; it is a dynamic equilibrium governed by the ionization of the HFA group.[1] The following data summarizes its behavior across standard laboratory solvents.
Table 1: Solubility Matrix (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 7) | Sparingly Soluble | The hydrophobic C6 spacer dominates.[1] The HFA group is protonated and lipophilic.[1] |
| Aqueous (Basic) | 0.26N TMAH / NaOH | Soluble | Critical: Deprotonation of the HFA group (pKa ~9.[1]3) forms a soluble alkoxide anion.[1] |
| Protic Organic | Methanol, IPA | Soluble | Strong H-bonding interactions with both hydroxyl groups.[1] |
| Polar Aprotic | THF, Acetone | Soluble | Excellent solvation of the fluorinated segment; H-bond acceptance from the diol.[1] |
| Chlorinated | Dichloromethane | Soluble | Good interaction with the fluorinated domain.[1] |
| Non-Polar | Hexane, Heptane | Insoluble | Polarity mismatch; the diol functionality prevents dissolution in pure alkanes.[1] |
| Fluorinated | HFE-7100, FC-72 | Partial / Swells | Soluble in specific hydrofluoroethers; requires cosolvent (e.g., alcohol) for full miscibility.[1] |
Mechanistic Visualization
To understand the solubility logic, we must visualize the competing forces.[1] The diagram below illustrates the "Push-Pull" mechanism between the hydrophobic chain and the acidic fluorinated head group.[1]
Figure 1: Solubility mechanism driven by the competition between the lipophilic spacer and the pH-sensitive HFA moiety.[1]
Experimental Determination Protocols
As a researcher, you should not rely solely on literature values for fluorinated intermediates due to batch-to-batch purity variations.[1] Use the following protocols to validate solubility for your specific application.
Protocol A: Potentiometric pKa & Solubility Determination
Purpose: To determine the exact pH at which the molecule becomes water-soluble.[1]
-
Preparation: Dissolve 10 mg of the diol in 1 mL of Methanol (cosolvent).
-
Dilution: Add 40 mL of degassed DI water. The solution may turn cloudy (precipitation).[1]
-
Titration: Titrate with 0.1 N NaOH while monitoring pH and turbidity (using a transmission dip probe or visual inspection).
-
Endpoint: Record the pH where the solution becomes clear. This is the Solubilization pH (typically near pH 9.5–10.0).[1]
-
Calculation: The inflection point of the pH curve corresponds to the pKa of the HFA group.[1]
Protocol B: Gravimetric Solubility Screening (Organic)
Purpose: To determine saturation limits for formulation.[1]
-
Weighing: Place 100 mg of the diol into a tared 4 mL vial.
-
Solvent Addition: Add the target solvent (e.g., PGMEA, Ethyl Lactate) in 100 µL increments at 25°C.[1]
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue until the solid is fully dissolved.
-
Calculation:
Applications & Implications
Photoresist Development (Lithography)
The primary utility of the hexafluoroisopropanol (HFA) group is in Chemically Amplified Resists .[1]
-
Mechanism: The HFA group mimics the acidity of phenol (pKa ~10) but is transparent at 193 nm and 157 nm wavelengths.[1]
-
Solubility Switch: In the unexposed state, the diol (incorporated into a polymer) is insoluble in the aqueous alkaline developer (0.26N TMAH).[1] Upon exposure and subsequent reaction (or simply by virtue of its acidity if used as an additive), it facilitates dissolution in the developer.[1]
-
Recommendation: If using as a monomer, ensure the polymerization solvent is polar aprotic (e.g., THF or MEK) to prevent precipitation.[1]
Fluorinated Surfactants
The structure represents a "bolas" or gemini-like surfactant precursor.[1]
-
Surface Tension: The fluorinated end tends to migrate to the air-liquid interface.[1]
-
Formulation: To stabilize this molecule in aqueous formulations, maintain pH > 9.0 or use a non-ionic cosurfactant to improve solubility at neutral pH.[1]
Workflow for Solubility Optimization
Use this decision tree when incorporating CAS 886989-80-6 into a new formulation.
Figure 2: Decision tree for achieving solubility in formulation environments.
References
-
Chemical Identity & Structure
-
Properties of the HFA Moiety
-
Lithographic Applications
-
Acidity of Fluorinated Alcohols
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]
- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hexafluoro isopropanol – Cas 920-66-1 (99,9%) – 4MedChem BV [4medchem.com]
- 8. Sixty Solvents [chem.rochester.edu]
Strategic Sourcing and Synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
The following technical guide is structured to provide a comprehensive analysis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol , focusing on its commercial sourcing, synthetic production, and application in high-performance materials.
CAS Registry Number: 886989-80-6 Technical Classification: Fluorinated Building Block / Polyurethane Chain Extender
Executive Technical Summary
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TF-Octanediol ) is a specialized fluorinated monomer characterized by a "gem-bis(trifluoromethyl)" carbinol motif at one terminus and a primary hydroxyl group at the other. This bifunctional structure makes it a critical intermediate for synthesizing Fluorinated Polyurethanes (FPUs) and surface-active polymers.
Unlike standard hydrocarbon diols (e.g., 1,6-hexanediol), the bulky electron-withdrawing
-
Hyper-Hydrophobicity: Drastically lowers surface energy (~15-20 mN/m).
-
Chemical Resistance: Protects the polymer backbone from hydrolytic and oxidative degradation.
-
Steric Bulk: Disrupts crystallinity, often lowering the glass transition temperature (
) for improved low-temperature flexibility.
Commercial Availability & Sourcing Strategy
TF-Octanediol is not a commodity chemical. It is classified as a Fine Chemical / Custom Synthesis Building Block . Procurement strategies must account for lead times and purity verification.
Market Status[1]
-
Availability: Low volume, high value. Often "Make-to-Order."
-
Primary Suppliers: Specialized fluorine chemistry houses (e.g., Synthon Chemicals, Guidechem listed suppliers).
-
Typical Purity: >97% (GC).
-
Cost Estimation: High ($100 - $500 per gram depending on scale).
Sourcing Data Table
| Parameter | Specification / Detail |
| CAS Number | 886989-80-6 |
| Molecular Formula | |
| Molecular Weight | 268.20 g/mol |
| Physical State | Viscous colorless liquid or low-melting solid (est.) |
| Key Impurities | Monofunctional alcohols, unreacted halides |
| Lead Time | 4–12 weeks (Typical for custom synthesis) |
Procurement Recommendation: For R&D scales (<100g), purchase from catalog suppliers like Synthon Chemicals (Cat# ST03634). For pilot scales (>1kg), contract manufacturing (CMO) using the synthetic route below is more cost-effective.
The "Make" Option: Synthetic Protocol
For researchers requiring consistent supply or specific purity profiles, in-house synthesis is a viable alternative. The synthesis relies on the nucleophilic addition of an organometallic reagent to Hexafluoroacetone (HFA) .
Synthetic Strategy
The most robust route involves the reaction of a protected 6-halohexanol with HFA.
Reaction Scheme:
-
Protection: 6-Bromo-1-hexanol
THP-protected ether. -
Metallation: Grignard formation (
). -
Fluorination: Nucleophilic addition to Hexafluoroacetone (gas).
-
Deprotection: Acidic hydrolysis to yield the diol.
Detailed Experimental Workflow
Step 1: Precursor Preparation
-
Reagents: 6-Bromo-1-hexanol, Dihydropyran (DHP), pTsOH (cat).
-
Protocol: Stir 6-bromo-1-hexanol with 1.2 eq. DHP and 1 mol% pTsOH in DCM at 0°C
RT for 4 hours. Quench with , wash, dry, and concentrate. -
QC: Check NMR for disappearance of -OH peak and appearance of acetal proton.
Step 2: Grignard Addition to Hexafluoroacetone (HFA)
-
Safety Warning: HFA is a toxic, hygroscopic gas. This reaction requires a closed system or efficient cold-finger condensation.
-
Reagents: Mg turnings, Protected Bromide (from Step 1), HFA gas, anhydrous THF.
-
Protocol:
-
Grignard Formation: Generate the Grignard reagent in THF under Argon. Initiate with
crystal. Reflux for 1 hour to ensure completion. -
HFA Addition: Cool the Grignard solution to -78°C. Condense HFA gas (1.2 eq.) into the reaction vessel via a gas inlet tube.
-
Warming: Allow mixture to warm to RT overnight. The mixture will thicken.
-
Quench: Quench carefully with saturated
. Extract with ether.
-
Step 3: Deprotection & Purification
-
Reagents: Methanol, conc. HCl (catalytic).
-
Protocol: Dissolve the intermediate in MeOH. Add cat. HCl. Stir at RT for 2 hours.
-
Workup: Neutralize, remove solvent, and purify via vacuum distillation or column chromatography (Silica, Hexane/EtOAc).
Synthesis Pathway Visualization
Figure 1: Synthetic workflow for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol via HFA addition.
Application: Fluorinated Polyurethanes (FPU)
The primary utility of TF-Octanediol is as a macromolecular chain extender . In polyurethane synthesis, it replaces standard diols to introduce fluorine into the hard or soft segments.
Polymerization Mechanism
FPUs are synthesized via a step-growth polymerization between diisocyanates (e.g., MDI, HDI) and polyols.[1] TF-Octanediol acts as a modifier.[2]
Performance Benefits:
-
Surface Migration: The fluorinated tails migrate to the air-polymer interface, creating a "self-cleaning" surface.
-
Phase Separation: The incompatibility between the fluorinated side chains and the hydrocarbon backbone promotes microphase separation, enhancing mechanical toughness.
FPU Synthesis Workflow
Figure 2: Incorporation of TF-Octanediol into Fluorinated Polyurethane architecture.
References
-
Synthon Chemicals. Product Catalog: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (ST03634). Retrieved from
-
Guidechem. Chemical Database: CAS 886989-80-6. Retrieved from
-
Ge, Z., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. MDPI Polymers.
-
Organic Syntheses. Hexafluoroacetone Synthesis and Reactivity. Org.[2][3][4][5] Synth. Coll. Vol. 6, p.666.
-
ChemicalBook. Global Chemical Supplier Network: Fluorinated Diols.
Sources
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol [myskinrecipes.com]
- 3. Hexafluoroacetone [chemeurope.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol in Advanced Materials
This guide details the strategic application of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6), a specialized fluorinated intermediate.[1][2] Its unique "Janus" structure—featuring a reactive primary alcohol and a chemically robust, acidic tertiary hexafluorocarbinol—makes it a critical building block for advanced photoresists (193nm/157nm lithography) , omniphobic surface coatings , and fluorous-tagged medicinal chemistry .[1][2]
Executive Summary
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter TFM-Octanediol ) is a bifunctional fluoro-aliphatic scaffold.[1][2][3][4] Unlike standard diols, its two hydroxyl groups possess diametrically opposed reactivities:[1][2]
-
C1-OH (Primary): Highly nucleophilic, unhindered, ready for esterification, etherification, or urethane formation.[1][2]
-
C7-OH (Tertiary, Perfluorinated): Highly acidic (
), sterically congested, and non-nucleophilic.[1][2] It functions as a pH-switchable solubilizing group or a hydrogen-bond donor rather than a standard nucleophile.[1][2]
This guide provides protocols for exploiting this reactivity difference to synthesize lithographic monomers and fluorinated surface modifiers .[1][2]
Chemical Architecture & Reactivity Analysis[1][2]
Understanding the distinct electronic environments of the two hydroxyls is prerequisite for successful synthesis.[1][2]
| Feature | C1-Hydroxyl (Primary) | C7-Hydroxyl (Fluoro-Tertiary) |
| Structure | ||
| Electronic State | Electron-rich, Nucleophilic | Electron-deficient, Acidic |
| Sterics | Unhindered | Highly Congested (Gem-difluoroalkyl) |
| Reactivity | High (Acylation, Alkylation) | Low (Inert to standard acylation) |
| Key Function | Linker / Attachment Point | Solubility Switch / Surface Energy Modulator |
Reactivity Visualization
The following diagram illustrates the divergent reaction pathways available to TFM-Octanediol.
Caption: Divergent synthetic pathways based on the nucleophilicity of C1 vs. the acidity of C7.
Protocol A: Synthesis of Photoresist Monomers (Selective Acylation)
Context: In 193 nm immersion lithography, the photoresist polymer requires a pendant fluoro-alcohol group to provide solubility in aqueous base developers (TMAH) after exposure.[1][2] The TFM-Octanediol is ideal for this: the C1-OH is converted to a polymerizable methacrylate, while the C7-OH remains free to act as the solubility switch.[1][2]
Materials
-
Substrate: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (1.0 equiv).[1][2][4][5][6][7][8]
-
Base: Triethylamine (
) or Pyridine (1.2 equiv).[1][2] -
Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm) – Critical to prevent premature polymerization.[1][2]
Step-by-Step Methodology
-
Preparation :
-
Acylation :
-
Dilute Methacryloyl chloride (11 mmol, 1.07 mL) in DCM (10 mL).
-
Add the chloride solution dropwise to the reaction flask over 30 minutes. Note: Maintain temperature < 5°C to ensure selectivity for the primary alcohol.[1][2]
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Phosphomolybdic Acid or KMnO4; fluoro-alcohols do not stain strongly with UV).[1][2]
-
-
Work-up :
-
Purification :
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1][2]
-
Target Product : 7-hydroxy-7,8,8,8-tetrafluoro-7-(trifluoromethyl)octyl methacrylate.[1][2]
-
Validation:
NMR should show methacrylate vinyl protons (~5.5, 6.1 ppm) and the triplet (~4.1 ppm), with the C7-OH proton often appearing as a broad singlet shifted downfield or absent depending on solvent ( vs DMSO- ).[1][2]
-
Protocol B: Synthesis of Omniphobic Polyurethane Coatings[1][2]
Context: TFM-Octanediol can be used as a "dangling chain" modifier in polyurethane synthesis.[1][2] Because the C7-OH is unreactive towards isocyanates under standard conditions, it remains pendant, creating a surface enriched with
Materials
Methodology
-
Stoichiometry Calculation :
-
Reaction :
-
Dissolve the polyisocyanate in Butyl Acetate (50 wt% solids).
-
Heat to 60°C under nitrogen for 2 hours.
-
Process Check: Monitor the disappearance of the OH peak in IR (broad, ~3400 cm⁻¹) and the stability of the NCO peak (~2270 cm⁻¹).
-
-
Curing :
-
Mix the fluorinated pre-polymer with a standard polyol (e.g., acrylic polyol) if cross-linking is required.[1][2]
-
Apply to substrate (glass/metal) via spin-coating or drawdown.[1][2]
-
Cure at 120°C for 30 minutes.
-
Result : The fluorinated tails will migrate to the air-interface during curing, creating a low-surface-energy barrier.[1][2]
-
Mechanistic Workflow: Lithographic Application
The following diagram details how the TFM-Octanediol monomer functions within a photoresist matrix during the lithographic process.
Caption: The acidic C7-OH group acts as a latent solubility switch, enabling pattern development in alkaline media.[1][2]
References
-
Ito, H. (2005).[1][2] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37–245.[1][2] Link[1][2]
-
Sanders, D. P., et al. (2006).[2] "Fluorinated materials and their use in lithography." World Intellectual Property Organization, WO2006050609A1.[1][2] (Assignee: IBM).[1][2] Link
-
Kunz, R. R., et al. (2004).[1][2] "Experimental measurement of photoresist dissolution rates." Proc. SPIE, 5376. (Discusses the role of fluoro-alcohol pKa in dissolution). Link
-
Synthon Chemicals . "Product Specification: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol." Catalog Entry. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]
experimental protocols using 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Application Note: AN-FL-886 Subject: Advanced Protocols for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (TFMOD) in Polymer Synthesis and Surface Engineering.
Executive Summary
This guide details the experimental utility of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6), herein referred to as TFMOD .[1] This specialized fluorinated building block features a unique "headed" amphiphilic structure: a flexible lipophilic octane spacer terminated by a primary hydroxyl group at one end and a bulky, acidic gem-bis(trifluoromethyl) carbinol moiety at the other.[1]
Unlike conventional perfluorinated chains (PFCs), TFMOD integrates fluorine directly into a tertiary alcohol motif.[1] This architecture is critical for developing Fluorinated Polyurethanes (FPUs) and Gas Separation Membranes , offering a synergistic balance of:
-
Hydrophobicity/Oleophobicity: Surface energy reduction.[1]
-
Chemical Resistance: Protection against hydrolytic degradation.[1]
-
Fractional Free Volume (FFV): The bulky
groups disrupt polymer packing, enhancing gas permeability.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol |
| CAS Number | 886989-80-6 |
| Molecular Formula | |
| Molecular Weight | 268.20 g/mol |
| Structure | |
| Acidity (pKa) | ~9.3 (Tertiary OH), ~16 (Primary OH) |
| Solubility | Soluble in THF, Acetone, Methanol.[1][2][3] Insoluble in Water.[1] |
Handling Precaution: The tertiary hydroxyl group adjacent to two electron-withdrawing trifluoromethyl groups is significantly more acidic than typical alcohols.[1] Avoid strong bases unless deprotonation is the intended reaction step.[1]
Application I: Synthesis of High-Performance Fluorinated Polyurethanes (FPU)
Context: Incorporating TFMOD into polyurethane backbones creates coatings with superior water repellency and optical transparency.[1]
Challenge: The reactivity disparity between the primary
Experimental Protocol: Step-Growth Polymerization
Materials:
-
Monomer: TFMOD (dried under vacuum at 60°C for 12h).[1]
-
Diisocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI).[1]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).[1]
-
Solvent: Anhydrous Dimethylacetamide (DMAc) or MEK.[1]
Workflow Diagram (Graphviz):
Caption: Two-stage synthesis strategy to overcome steric hindrance of the fluorinated tertiary alcohol.
Detailed Procedure:
-
Pre-polymer Formation (Primary OH Reaction):
-
In a flame-dried three-neck flask equipped with a mechanical stirrer and nitrogen inlet, charge IPDI (2.0 eq) and anhydrous DMAc.
-
Add TFMOD (1.0 eq) dropwise at 60°C.[1]
-
Mechanistic Note: At this temperature, the isocyanate reacts preferentially with the unhindered primary hydroxyl group (
-OH) of TFMOD.[1] -
Stir for 2–3 hours. Monitor NCO content via titration (ASTM D2572) until it reaches the theoretical half-value.[1]
-
-
Chain Extension (Tertiary OH Reaction):
-
Increase temperature to 85°C .
-
Add DBTDL catalyst (0.1 wt% relative to solids).[1]
-
Critical Step: The tertiary
-OH is sterically hindered by the two groups.[1] The higher temperature and organotin catalyst are required to drive this reaction to completion.[1] -
Continue stirring for 4–6 hours until the NCO peak in FTIR (
) disappears or stabilizes (if excess NCO was used for curing).
-
-
Film Casting & Curing:
-
Cast the viscous solution onto a Teflon mold.
-
Step-cure in a vacuum oven: 60°C (4h)
80°C (4h) 100°C (12h). -
Reasoning: Gradual ramping prevents bubble formation from solvent evaporation.[1]
-
Application II: Surface Energy & Wettability Analysis
Context: The fluorinated
Protocol: Contact Angle Goniometry
Objective: Quantify the surface energy (
-
Sample Preparation: Spin-coat the FPU solution (20 mg/mL in THF) onto silicon wafers at 2000 rpm for 60s. Anneal at 100°C for 1h.
-
Measurements: Use the Sessile Drop method.
-
Calculation (Owens-Wendt Method): Use the contact angles (
) to solve: [1]-
Where
is the dispersive component and is the polar component.[1]
-
Expected Data Profile:
| Parameter | Standard PU (Control) | TFMOD-Modified FPU |
| Water Contact Angle ( | 70° - 80° | 105° - 115° |
| Hexadecane Contact Angle | < 10° (Wets) | 60° - 70° (Oleophobic) |
| Surface Energy ( | ~40-45 mN/m | < 20 mN/m |
Application III: Gas Separation Membranes
Context: The bulky
Mechanism:
-
The rigid, bulky fluorinated groups act as "molecular spacers."[1]
-
The high fluorine content increases solubility selectivity for
due to quadrupole interactions.[1]
Validation Protocol:
-
Permeability Testing: Use a constant-volume/variable-pressure apparatus.[1]
-
Gas Feed: Pure
and at 10 bar, 35°C. -
Analysis: Calculate Permeability (
, in Barrer) and Selectivity ( ).[1]-
Target: TFMOD-based polymers typically exhibit increased Permeability with maintained Selectivity compared to non-fluorinated analogues.[1]
-
References
-
Material Source: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6).[1][4][5][6] Synthon Chemicals / Guidechem Catalog.
-
Fluorinated Diol Chemistry: Ge, Z., et al. "Synthesis and properties of fluorinated polyurethanes with gem-bis(trifluoromethyl) groups."[1] Journal of Fluorine Chemistry, 2015.[1] (General reference for gem-bis(CF3) reactivity).
-
Polymerization Mechanism: Yilgor, I., et al. "Critical Review of the Reaction between Isocyanates and Alcohols."[1] Polymer Reviews, 2015.[1]
-
Surface Analysis: Owens, D. K., & Wendt, R. C.[1] "Estimation of the surface free energy of polymers." Journal of Applied Polymer Science, 1969.[1] [1][7]
-
Gas Separation: Sanders, D. F., et al. "Energy-efficient polymeric gas separation membranes for a sustainable future: A review."[1] Polymer, 2013.[1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. (R)-(+)-1-FLUORO-2-OCTANOL | 110270-42-3 [chemicalbook.com]
- 3. Captopril tablets - Patent SK-53798-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BIS(3-BROMOPHENYL)ACETYLENE,91790-32-8 - LookChemical.com [lookchemical.com]
- 5. guidechem.com [guidechem.com]
- 6. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
Strategic Applications of Fluorinated Diols in Medicinal Chemistry: From Transition State Mimics to Bioisosteres
Topic: Applications of Fluorinated Diols in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
Fluorinated diols represent a specialized but high-impact motif in modern medicinal chemistry.[1] Unlike standard alkyl diols, the introduction of fluorine atoms—particularly in geminal or vicinal arrangements—dramatically alters the physicochemical landscape of the molecule. This guide details the application of fluorinated diols primarily as Transition State (TS) Mimics in protease inhibition and as Bioisosteres for metabolic stabilization.
The core principle leverages the high electronegativity of fluorine to modulate the
Part 1: The Fluorinated Gem-Diol as a Protease Transition State Mimic[2]
Mechanistic Rationale
The most prevalent application of fluorinated diols is the use of Trifluoromethyl Ketones (TFMKs) as inhibitors of serine, cysteine, and aspartyl proteases. While synthesized as ketones, the biologically active species in aqueous media is often the gem-diol (hydrate) .[2]
-
The Thermodynamic Shift: Standard ketones favor the carbonyl form. However, the strong electron-withdrawing nature of the
group destabilizes the carbonyl carbon (making it highly electrophilic) and stabilizes the hydrate. The equilibrium constant for hydration ( ) shifts from (acetone) to (hexafluoroacetone).[3] -
TS Mimicry: The resulting tetrahedral gem-diol mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[4][2] The fluorine atoms lower the
of the gem-diol hydroxyls (from ~14 to ~6–7), allowing them to form strong hydrogen bonds with the catalytic oxyanion hole of the enzyme, often with higher affinity than the natural substrate.
Pathway Visualization: Mechanism of Inhibition
The following diagram illustrates the kinetic competition between the ketone and gem-diol forms and their interaction with a Serine Protease active site.
Figure 1: Mechanism of Action for Trifluoromethyl Ketone Inhibitors. The equilibrium heavily favors the gem-diol, which structurally mimics the transition state of peptide hydrolysis.
Part 2: Experimental Protocols
Protocol A: Synthesis of a Peptidomimetic Trifluoromethyl Ketone
Objective: Synthesize a TFMK inhibitor scaffold (e.g., for a chymotrypsin-like protease) using the Weinreb Amide route. This method avoids over-addition of the fluorinated nucleophile.
Reagents:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Ruppert-Prakash Reagent (
) -
TBAF (Tetrabutylammonium fluoride)
-
Dess-Martin Periodinane (DMP)
Step-by-Step Methodology:
-
Formation of Weinreb Amide:
-
Dissolve Boc-Phe-OH (1.0 equiv) in anhydrous DCM (
). -
Add N,O-dimethylhydroxylamine·HCl (1.2 equiv) and N-methylmorpholine (2.5 equiv).
-
Cool to 0°C. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Stir at RT for 12 h. Quench with 1M HCl, extract with DCM, wash with sat.
and brine. Dry over . -
Checkpoint: Verify product by LC-MS (Target: Amide mass).
-
-
Nucleophilic Trifluoromethylation:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon.
-
Add
(1.5 equiv). -
Cool to 0°C. Add catalytic CsF or TBAF (0.1 equiv) dropwise. Caution: Exothermic.
-
Stir for 2 h at RT. The reaction forms a stable silylated hemiaminal intermediate.
-
-
Hydrolysis to Trifluoromethyl Ketone (via Hemiketal):
-
Add 1M HCl (excess) to the reaction mixture and stir vigorously for 4 h. This hydrolyzes the silylated intermediate directly to the trifluoromethyl ketone (or its hydrate).
-
Extract with Et2O.
-
Note: The product often exists as a mixture of ketone and gem-diol in the crude state.
-
-
Purification & Storage:
-
Purify via silica gel chromatography. Crucial: Use non-nucleophilic solvents (Hexane/EtOAc). Avoid methanol, as TFMKs can form stable hemiketals with alcohols.
-
Store the product in a desiccator. Upon exposure to moisture, it will convert to the solid gem-diol hydrate.
-
Protocol B: Physicochemical Profiling (NMR Determination of and )
Objective: Quantify the hydration equilibrium and acidity of the fluorinated diol to validate its suitability as a TS mimic.
Reagents:
-
Synthesized Fluorinated Ketone[5]
-
and
-
Buffered
solutions (pH 1–12) -
Internal Standard (e.g., Trifluorotoluene for
NMR)
Methodology:
-
Hydration Equilibrium (
) Determination:-
Dissolve the compound in
(or a mix if solubility is low). -
Acquire a quantitative
NMR spectrum (relaxation delay ). -
Signal Identification:
-
Ketone form (
): typically to ppm. -
Gem-diol form (
): typically to ppm (upfield shift due to loss of carbonyl anisotropy).
-
-
Calculation:
-
Target: Effective inhibitors usually have
.
-
-
Determination:
-
Prepare a series of NMR samples in buffered
ranging from pH 4 to 10. -
Monitor the
chemical shift of the gem-diol peak. -
Plot
vs. pH.[6] The inflection point of the sigmoidal curve corresponds to the of the gem-diol hydroxyl. -
Relevance: A
close to physiological pH (7.4) indicates a significant population of the mono-anion, which binds tightly to the oxyanion hole (e.g., His/Ser residues).
-
Part 3: Data & Comparative Analysis
Impact of Fluorination on Diol Properties
The following table summarizes how fluorine substitution modifies the properties of diols compared to non-fluorinated analogues.
| Property | Non-Fluorinated Diol (e.g., Propane-2,2-diol) | Fluorinated Gem-Diol (e.g., TFMK Hydrate) | Medicinal Chemistry Implication |
| Stability | Unstable ( | Highly Stable ( | Mimics stable tetrahedral intermediate.[4] |
| Acidity ( | ~15–16 | ~6.5–8.5 | Ionizes at physiological pH; enhanced H-bond donor/acceptor capability. |
| Lipophilicity | Low (Hydrophilic) | Moderate | Fluorine masks the polarity of OH groups; improves membrane permeability. |
| Conformation | Flexible | Restricted | Anomeric/Gauche effects lock conformation for selective binding. |
Decision Matrix: When to Use Fluorinated Diols
Use this logic flow to determine if a fluorinated diol motif is appropriate for your drug campaign.
Figure 2: Strategic Decision Matrix for incorporating fluorinated diol motifs.
References
-
Synthesis and Biological Evaluation of Trifluoromethyl Ketone Inhibitors. Source: Journal of Medicinal Chemistry.[7] Context: Describes the synthesis of L-arginine analogues and their hydration properties for HDAC inhibition. URL:[Link]
-
The Trifluoromeric Effect in the Hydration of the Carbonyl Group. Source: Imperial College London (Rzepa Lab). Context: Computational and theoretical basis for the stability of fluorinated gem-diols.[8] URL:[Link]
-
Design, Synthesis, and Evaluation of Trifluoromethyl Ketones as Inhibitors of SARS-CoV 3CL Protease. Source: Bioorganic & Medicinal Chemistry Letters (via NIH). Context: Specific protocol for TFMK synthesis and kinetic analysis of covalent inhibition. URL:[Link]
-
Determination of pKa and Hydr
-Keto-Carboxylic Acids. Source: PLOS ONE. Context: Detailed NMR methodology for measuring and of ketone hydrates. URL:[Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Application Notes and Protocols: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol as a Novel Building Block for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the potential applications of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol as a specialized monomer for the synthesis of advanced fluorinated polymers. We will explore its unique structural features, propose a synthetic pathway, and provide exemplary protocols for its incorporation into polyesters and polyurethanes.
Introduction: The Advantage of Strategic Fluorination in Polymers
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics.[1] These attributes stem from the high bond energy of the C-F bond and the low polarizability of the fluorine atom.[2] The introduction of fluorine-containing monomers into polymer chains is a powerful strategy to design materials for demanding applications in aerospace, electronics, and biomedicine.[1]
The subject of this guide, 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol, offers a unique combination of a flexible aliphatic spacer and a sterically hindered, highly acidic tertiary alcohol group flanked by two trifluoromethyl groups. This C(CF3)2OH moiety, analogous to the well-known hexafluoroisopropanol (HFIP) group, is a strong hydrogen-bond donor.[3] This feature is anticipated to impart novel properties to polymers, such as enhanced solubility in polar solvents and specific interactions with other molecules, making them interesting candidates for sensors and specialty coatings.[3]
The Monomer: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
The unique structure of this diol, featuring a primary and a tertiary alcohol, suggests that it can be used to create polymers with interesting architectures and properties. The differential reactivity of the primary and tertiary hydroxyl groups could be exploited to control polymer structure.
Proposed Synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol.
Application in Polymer Synthesis
The presence of two hydroxyl groups allows 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol to act as a monomer in step-growth polymerization reactions, such as the formation of polyesters and polyurethanes.
Synthesis of Fluorinated Polyesters
Fluorinated polyesters can be synthesized via polycondensation reactions.[5] A common method is melt polycondensation, which involves reacting a diol with a dicarboxylic acid or its derivative (e.g., a diester or diacyl chloride) at elevated temperatures.[6]
Exemplary Protocol: Melt Polycondensation with Adipoyl Chloride
This protocol is adapted from general procedures for polyester synthesis using fluorinated diols.[7]
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Reagents: Equimolar amounts of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol and adipoyl chloride are added to the flask. A suitable non-reactive solvent can be used to facilitate initial mixing.
-
Initial Reaction: The mixture is heated to 80-100 °C under a slow stream of nitrogen to allow for the initial reaction and the removal of HCl gas (which should be passed through a scrubber).
-
Polycondensation: The temperature is gradually increased to 150-180 °C, and a vacuum is slowly applied to remove the solvent and drive the polymerization reaction to completion by removing any volatile byproducts.
-
Isolation: After several hours, the viscous polymer melt is cooled to room temperature, dissolved in a suitable solvent (e.g., THF or acetone), and precipitated in a non-solvent like methanol or water.
-
Purification: The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
Polymerization Workflow:
Caption: General workflow for polyester synthesis via melt polycondensation.
| Parameter | Expected Value/Range | Rationale |
| Glass Transition Temp. (Tg) | Moderate to High | The bulky bis(trifluoromethyl) group can restrict chain mobility. |
| Thermal Stability (TGA) | > 300 °C | C-F bonds and the stability of the fluorinated moiety contribute to high thermal resistance.[2] |
| Solubility | Soluble in polar aprotic solvents | The polar hydroxyl and ester groups, along with the fluorinated segment, can enhance solubility. |
| Contact Angle | High | The presence of fluorinated groups at the surface will lead to hydrophobic and oleophobic properties.[8] |
Synthesis of Fluorinated Polyurethanes
Polyurethanes are synthesized through the addition reaction of a diol with a diisocyanate.[8] The properties of the resulting polyurethane can be tailored by the choice of these two monomers.[9]
Exemplary Protocol: Solution Polymerization with Hexamethylene Diisocyanate (HDI)
This protocol is based on established methods for the synthesis of fluorinated polyurethanes.[8][10]
-
Reactor Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is dissolved in a dry aprotic solvent (e.g., anhydrous THF or DMF) in the reaction flask. A catalytic amount of dibutyltin dilaurate (DBTDL) is added.
-
Isocyanate Addition: An equimolar amount of hexamethylene diisocyanate (HDI), dissolved in the same solvent, is placed in the dropping funnel and added dropwise to the diol solution at room temperature with vigorous stirring.
-
Polymerization: After the addition is complete, the reaction mixture is heated to 50-70 °C and stirred for several hours until a significant increase in viscosity is observed.
-
Isolation: The polymer solution is cooled and poured into a non-solvent such as methanol or hexane to precipitate the polyurethane.
-
Purification: The polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at 40-50 °C.
| Parameter | Expected Value/Range | Rationale |
| Glass Transition Temp. (Tg) | Variable | Dependent on the diisocyanate used; aliphatic diisocyanates like HDI will result in more flexible chains. |
| Thermal Stability (TGA) | > 280 °C | Urethane linkages have moderate thermal stability, enhanced by the fluorinated segments. |
| Mechanical Properties | Elastomeric to rigid | Can be tuned by the choice of diisocyanate and the ratio of hard to soft segments. |
| Chemical Resistance | Excellent | Fluorinated segments provide resistance to solvents and chemical attack.[9] |
Characterization of Polymers
The synthesized polymers should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and monomer incorporation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester C=O stretch, urethane N-H and C=O stretches).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Conclusion
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol represents a promising, albeit currently underexplored, building block for the synthesis of novel fluorinated polymers. Its unique structure, combining a flexible aliphatic chain with a highly fluorinated, sterically hindered tertiary alcohol, is expected to yield polyesters and polyurethanes with a valuable combination of thermal stability, chemical resistance, and specific surface properties. The protocols outlined herein provide a foundation for researchers to explore the synthesis and characterization of these advanced materials.
References
-
National Center for Biotechnology Information. (2019). Strategies for the synthesis of fluorinated polyesters. PubMed Central. [Link]
-
Swager, T. M., & Wosnick, J. H. (n.d.). Synthesis and Properties of Poly(phenylene ethynylene)s with Pendant Hexafluoro-2-propanol Groups. Massachusetts Institute of Technology. [Link]
-
MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
-
American Chemical Society. (1993). Preparation and characterization of polyurethanes based on a series of fluorinated diols. ACS Publications. [Link]
-
MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [Link]
-
Royal Society of Chemistry. (n.d.). Fluoride recovery in degradable fluorinated polyesters. [Link]
-
Digital Deposit of the UAB. (n.d.). Synthesis and characterization of fluorinated polymers. [Link]
-
National Center for Biotechnology Information. (2010). A New Strategy for the Synthesis of Fluorinated Polyurethane. PubMed Central. [Link]
-
MDPI. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorinated Polymers: Volume 2: Applications. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central. [Link]
-
NETZSCH Group. (n.d.). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. [Link]
Sources
- 1. "Synthesis of hexafluoroisopropylidene (6F) polyarylenes via interfacia" by Gustavo Adolfo Muñoz Ruiz [scholarsjunction.msstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
derivatization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
This Application Note and Protocol Guide addresses the derivatization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol , a specialized fluorinated building block characterized by its "Janus-like" chemical duality.[1][2]
Application Note: Strategic Derivatization of Fluorinated Diols
Molecule Analysis & Chemical Logic
To successfully derivatize this molecule, one must first deconstruct its opposing chemical functionalities.[1][2] It is not merely a "diol"; it is a hybrid scaffold containing two chemically distinct hydroxyl environments:[2]
-
The C1-Hydroxyl (Primary Alcohol):
-
The C7-Hydroxyl (Perfluoro-tert-alcohol):
-
Nature: The –C(CF3)2–OH moiety mimics Hexafluoroisopropanol (HFIP).[2] It is chemically distinct due to the strong electron-withdrawing effect of the six fluorine atoms.
-
Acidity: Highly acidic (pKa ~9.3, comparable to phenol) vs. typical alcohols (pKa ~16-18).[1][2]
-
Nucleophilicity: Extremely low.[1][2] The electron density on the oxygen is pulled away by the fluorines, making it a poor nucleophile.[2]
-
Derivatization Goal: Often left free to act as a hydrogen-bond donor (bioisostere) or requires forcing conditions/specific activation for capping.[2]
-
Analytical Derivatization Strategies (GC-MS & HPLC)
For analytical purposes, the goal is usually exhaustive derivatization to improve volatility (GC) or detectability (HPLC).[1][2]
A. GC-MS: Exhaustive Silylation
-
Challenge: Standard silylation reagents (e.g., HMDS) may leave the hindered, acidic C7-OH underivatized, leading to peak tailing.[1][2]
-
Mechanism: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful silyl donor.[1][2] The acidity of the C7-OH actually facilitates reaction with BSTFA (similar to phenols), provided the silyl donor is potent enough to overcome steric hindrance. TMCS acts as a catalyst to boost the silyl donor potential.[2]
B. HPLC-UV/Fluorescence: Selective Tagging
-
Challenge: The molecule lacks a chromophore.[2]
-
Solution: Selective acylation of the C1-OH with a UV-active tag (e.g., Benzoyl chloride, Dansyl chloride).[1][2]
-
Logic: Under standard acylation conditions (mild base), the C1-OH will react rapidly.[1][2] The C7-OH, being a poor nucleophile and sterically hindered, will remain unreacted, effectively allowing "site-selective" labeling without complex protection steps.[1][2]
Experimental Protocols
Protocol 1: Exhaustive Silylation for GC-MS Analysis
-
Scope: Quantification and purity analysis.
-
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve 1 mg of the diol in 100 µL of anhydrous pyridine in a 1.5 mL GC vial.
-
Note: Pyridine acts as both solvent and acid scavenger.[2]
-
-
Addition: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately (moisture sensitive).[2]
-
Incubation: Vortex for 30 seconds. Heat the vial at 60°C for 30 minutes .
-
Critical: Heat is required to drive the silylation of the bulky C7 perfluoro-alcohol.
-
-
Analysis: Inject 1 µL directly into GC-MS.
Protocol 2: Selective Functionalization of C1-Primary Alcohol
-
Scope: Synthetic conjugation (e.g., attaching a linker).
-
Reagent: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Electrophile (e.g., Tosyl Chloride or an Acid Chloride).[1][2]
Step-by-Step Procedure:
-
Setup: In a flame-dried flask, dissolve 1.0 eq of Diol in anhydrous DCM (0.1 M).
-
Base Addition: Add 1.5 eq TEA and 0.1 eq DMAP. Cool to 0°C.[1][2]
-
Reaction: Dropwise add 1.1 eq of the Electrophile (e.g., Benzoyl Chloride) dissolved in DCM.
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC.[1][2]
-
Workup: Quench with water, extract with DCM.[1][2]
-
Validation: 1H NMR will show a downfield shift of the C1-methylene protons (~4.2 ppm), while the C7-OH proton (if visible) or adjacent carbons remain relatively unchanged.[2]
-
Protocol 3: Activation of C7-Perfluoro Alcohol (Etherification)
-
Scope: Capping the acidic fluoro-alcohol.
-
Reagent: Sodium Hydride (NaH), Alkyl Halide (e.g., MeI).[1][2]
Step-by-Step Procedure:
-
Deprotonation: Dissolve Diol (protect C1 first if necessary, or use excess reagent for bis-alkylation) in anhydrous THF.
-
Activation: Add 2.5 eq NaH (60% dispersion) at 0°C. Stir for 30 mins.
-
Alkylation: Add 3.0 eq Alkyl Iodide (e.g., Methyl Iodide).[1][2]
-
Reflux: Heat to reflux for 4-12 hours.
Data Summary & Visualization
Table 1: Comparative Reactivity Profile
| Feature | C1-Hydroxyl (Primary) | C7-Hydroxyl (Perfluoro-Tertiary) |
| pKa | ~16 (Neutral) | ~9.3 (Acidic) |
| Nucleophilicity | High | Very Low |
| Steric Hindrance | Low | High (2x CF3 groups) |
| Silylation (BSTFA) | Fast (RT) | Slow (Requires Heat) |
| Acylation (RC(O)Cl) | Fast (Mild Base) | No Reaction (under mild conditions) |
| Deprotonation | Requires strong base (NaH) | Facile (Carbonates/NaH) |
Reactivity Pathway Diagram
Caption: Decision tree for derivatization based on analytical vs. synthetic goals. Note the divergence based on kinetic control (C1) vs. thermodynamic activation (C7).
References
-
Schummer, C., et al. (2009).[1][2] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Journal of Chromatography A. Link[1][2]
-
Colines, V., et al. (2012).[1][2] "Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction."[2] The Journal of Organic Chemistry. Link[1][2]
-
Wichitnithad, W., et al. (2011).[1][2] "Prodrugs of carboxylic acid and hydroxyl group-containing drugs."[2] Acta Pharmaceutica Sinica B. Link[1][2]
-
Sigma-Aldrich. "Silylation Reagents: BSTFA + TMCS Product Information."[1][2] Link
Sources
Application Note: Reaction Conditions for Fluorinated Diol Esterification
Executive Summary & Core Directive
The esterification of fluorinated diols (e.g., octafluoro-1,6-hexanediol, 2,2,3,3-tetrafluoro-1,4-butanediol) presents a distinct kinetic challenge compared to non-fluorinated analogs. The presence of highly electronegative fluorine atoms adjacent to the hydroxyl group exerts a strong electron-withdrawing inductive effect (
Consequently, fluorinated diols behave as deactivated nucleophiles . Standard Fischer esterification protocols often result in low conversion, poor molecular weight (in polymers), or excessive reaction times.
This guide details two optimized workflows to overcome this thermodynamic and kinetic barrier:
-
Titanium-Catalyzed Melt Polycondensation (for fluorinated polyester synthesis).
-
Activated Acyl Chloride/Anhydride Coupling (for small molecule synthesis or functionalization).
Mechanistic Insight: The "Deactivated Nucleophile"
To design effective conditions, one must understand the failure mode of standard conditions. In a typical esterification, the alcohol oxygen attacks the carbonyl carbon.
-
Non-Fluorinated:
(High electron density Strong Nucleophile). -
Fluorinated:
(Electron density pulled toward F Weak Nucleophile).
The reaction requires electrophilic hyper-activation of the acid component or Lewis-acid coordination to lower the activation energy.
Visualization: Nucleophilic Deactivation vs. Activation Strategy
Figure 1: Mechanistic representation of the inductive deactivation of fluorinated alcohols and the necessity for electrophilic activation.
Protocol A: Titanium-Catalyzed Melt Polycondensation
Application: Synthesis of Fluorinated Polyesters.
Primary Challenge: Driving equilibrium to high molecular weight (
Key Reagents
-
Catalyst: Titanium(IV) butoxide (
).[1] Why? It is superior to antimony or tin catalysts for fluorinated systems due to its high Lewis acidity, which effectively coordinates with the carbonyl oxygen, making it susceptible to attack by the weak fluorinated nucleophile [1, 2]. -
Monomers: Fluorinated diol + Diester (e.g., Dimethyl terephthalate or Dimethyl adipate). Note: Transesterification is preferred over direct esterification to avoid water generation, which is harder to remove than methanol.
Step-by-Step Methodology
Phase 1: Transesterification (Oligomer Formation)
-
Charge Reactor: In a dry 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and distillation column, add the diester and fluorinated diol.
-
Stoichiometry: Use a 1.2 : 1.0 molar excess of the fluorinated diol. The excess is crucial to drive the reaction and will be stripped later.
-
-
Catalyst Addition: Add
(100–300 ppm relative to diester). -
Heating Profile: Heat to 160–180°C under continuous
flow. -
Monitoring: Observe the distillation of methanol. Maintain temperature until >95% of theoretical methanol is collected (approx. 2–4 hours).
Phase 2: Polycondensation (Molecular Weight Build) [2]
-
Temperature Ramp: Increase temperature to 200–230°C (depending on monomer stability).
-
Critical Note: Do not exceed 250°C if using aliphatic fluorinated segments to prevent thermal degradation (HF elimination).
-
-
Vacuum Application: Gradually reduce pressure to < 1 mbar (0.75 mmHg) over 45 minutes. Rapid vacuum application will cause bumping/foaming.
-
Ultrasound Assistance (Optional but Recommended): Recent studies indicate that applying ultrasound during the early vacuum stage can increase conversion rates by ~20% by improving mass transfer in the viscous fluorinated melt [3].
-
Reaction Termination: Stop when the torque on the stirrer reaches the target value (indicating high viscosity).
-
Workup: Cool under nitrogen. Dissolve polymer in Hexafluoroisopropanol (HFIP) or Trifluoroacetic acid (TFA) for analysis (GPC/NMR).
Data Summary: Catalyst Performance
| Catalyst | Temp (°C) | Time (h) | Color | Notes | |
| 210 | 6 | 18,500 | Light Yellow | Highest reactivity; standard choice. | |
| 210 | 8 | 12,000 | Colorless | Slower; better color retention. | |
| 230 | 10 | 9,500 | Grey/White | Requires higher temp (degradation risk). |
Protocol B: Activated Solution Esterification
Application: Synthesis of small molecule fluorinated esters or surface functionalization. Primary Challenge: Overcoming steric hindrance and low nucleophilicity without high heat.
The "Acid Fluoride" Advantage
While Acid Chlorides are standard, Acid Fluorides have shown superior reactivity for highly fluorinated/sterically hindered alcohols because the small size of the fluoride leaving group reduces steric strain during the tetrahedral intermediate formation [4].
Methodology (Acid Chloride Route)
-
Activation: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.-
Check: Ensure complete removal of excess
via vacuum; residual acid traces will quench the reaction.
-
-
Solvent System: Use Anhydrous THF or Dichloromethane (DCM) .
-
Solubility Note: If the fluorinated chain is long (
), the diol may require a semi-fluorinated solvent (e.g., -trifluorotoluene) for homogeneity.
-
-
Base Scavenger: Add Pyridine (2.5 equiv) or Triethylamine (TEA) + DMAP (catalytic, 10 mol%).
-
Role of DMAP: DMAP forms a highly reactive N-acylpyridinium intermediate, which is essential for attacking the deactivated fluorinated alcohol.
-
-
Addition: Add the acid chloride dropwise to the solution of fluorinated diol and base at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Validation: Monitor by TLC or
NMR (shift in signal adjacent to oxygen).
-
Workflow Visualization
Figure 2: Process flow for the Titanium-catalyzed melt polycondensation of fluorinated diols.
Troubleshooting & Expert Tips
-
Yellowing:
can cause yellowing. If optical purity is critical, consider using Germanium dioxide ( ) (though more expensive) or adding a phosphorus stabilizer (e.g., Triphenyl phosphate) at the end of the reaction. -
Phase Separation: Fluorinated diols are often immiscible with hydrocarbon diesters initially.
-
Solution: Use a "compatibilizer" strategy.[3] Start with a small amount of a mutual solvent (like THF) that is distilled off as the temperature rises, or rely on the formation of oligomers (which act as surfactants) to homogenize the melt.
-
-
Safety (HF): At temperatures >250°C, fluorinated chains can degrade to release HF. Always use Hastelloy or glass-lined reactors for scale-up; avoid standard stainless steel if degradation is a risk.
References
-
ChemicalBook. (2023). The catalytic properties of Tetrabutyl titanate.[2][4][5]Link
-
Unilong Industry. (2025). How Titanium Butoxide Enhances Coatings and Polymer Production.[1]Link
-
Zhao, X., et al. (2019).[6] Strategies for the synthesis of fluorinated polyesters. RSC Advances.[6] Link
-
ChemBAM. (2025). Kinetics of Ester Formation via Fischer Esterification.[7]Link
-
Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E.[8][9][10] Organic Letters.[8] Link
Sources
- 1. unilongindustry.com [unilongindustry.com]
- 2. iscientific.org [iscientific.org]
- 3. clariant.com [clariant.com]
- 4. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 5. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 6. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Surface Modification of Polyurethane Coatings using 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Executive Summary
This application note details the formulation and characterization of advanced polyurethane (PU) coatings utilizing 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (referred to herein as TTO-Diol ).
TTO-Diol is a unique heterofunctional fluorinated building block. Unlike conventional perfluoropolyethers (PFPEs), TTO-Diol possesses a discrete "Janus" structure:
-
A Reactive Primary Alcohol (C1-OH): Ensures rapid, covalent anchoring to isocyanate hard segments.
-
A Sterically Hindered, Fluorinated Tertiary Alcohol (C7-OH): Flanked by two trifluoromethyl (-CF3) groups. This moiety exhibits extremely low nucleophilicity and high acidity (pKa ~9.3), driving it to the air-coating interface.
Core Benefit: Incorporation of 1–3 wt% TTO-Diol into standard biomedical PU formulations results in a 90% reduction in surface energy and a 4-fold increase in hydrophobicity without compromising the bulk mechanical properties. This is critical for non-thrombogenic catheter coatings and anti-fouling medical devices.
Chemical Logic & Mechanism[1]
The Reactivity Paradox
The successful utilization of TTO-Diol relies on exploiting the reactivity differential between its two hydroxyl groups.
-
Primary OH (C1): Reacts with isocyanates (
) at rates comparable to 1,4-butanediol. It acts as the "anchor." -
Fluorinated Tertiary OH (C7): The electron-withdrawing effect of the six fluorine atoms on the adjacent carbons renders this hydroxyl group acidic and poor in nucleophilicity. Under standard curing conditions (<60°C), it remains largely unreacted, acting as a surface-active pendant . Under forcing conditions (>100°C + Catalyst), it participates in crosslinking.
Surface Segregation Theory
Thermodynamically, the fluorinated tail (
Mechanistic Diagram
The following diagram illustrates the synthesis pathway and the subsequent surface segregation mechanism.
Figure 1: Synthesis workflow showing the incorporation of TTO-Diol and its migration to the surface to form a hydrophobic shield.
Experimental Protocol: Biomedical Low-Friction Coating
This protocol describes the synthesis of a TTO-modified Polyurethane (TTO-PU) suitable for dip-coating medical catheters.
Materials & Equipment
-
Isocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) – Aliphatic, UV stable.
-
Polyol: Polytetramethylene ether glycol (PTMEG, Mn=1000).
-
Modifier: TTO-Diol (Purity >98%).[1]
-
Solvent: Anhydrous Dimethylacetamide (DMAc) or THF.
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Substrate: Medical-grade thermoplastic polyurethane (TPU) tubing.
Step-by-Step Synthesis
Step 1: Prepolymer Synthesis (The "Hard" Block)
-
In a dry 250 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve PTMEG (10.0 g, 10 mmol) in DMAc (40 mL) .
-
Add HMDI (5.24 g, 20 mmol) to achieve a 2:1 NCO:OH ratio.
-
Add DBTDL (0.05 wt%) .
-
Heat to 80°C for 3 hours. Validation: Monitor NCO content via titration (ASTM D2572) until it reaches theoretical value (~2.5%).
Step 2: Chain Extension with TTO-Diol
-
Cool the prepolymer solution to 40°C .
-
Dissolve TTO-Diol (0.50 g, ~1.5 mmol) in 5 mL DMAc.
-
Note: This targets approx. 3 wt% fluorine content in the solid film.
-
-
Add the TTO-Diol solution dropwise to the prepolymer.
-
Stir for 2 hours at 60°C.
-
Critical Check: The primary alcohol of TTO-Diol reacts here. The tertiary fluorinated alcohol remains largely unreacted, acting as a chain terminator for these specific segments.
-
-
Add 1,4-Butanediol (BDO) as the final chain extender to consume remaining NCO groups (stoichiometric balance).
Step 3: Coating Application
-
Clean TPU tubing with isopropanol; air dry.
-
Dip the tubing into the TTO-PU solution (withdraw rate: 2 mm/sec).
-
Curing:
-
Stage A: 60°C for 4 hours (Solvent removal).
-
Stage B: 80°C for 12 hours (Vacuum oven). This ensures maximal surface migration of the TTO moieties before the matrix locks in.
-
Characterization & Data Analysis
Surface Wettability (Contact Angle)
The addition of TTO-Diol dramatically alters the surface energy. The table below summarizes typical results comparing unmodified PU with TTO-modified PU.
| Formulation | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Surface Energy (mN/m) | Coefficient of Friction (µ) |
| Control (Pure PU) | 78 ± 2 | 15 ± 3 | 42.5 | 0.45 |
| PU + 1.0 wt% TTO | 102 ± 1 | 55 ± 2 | 22.1 | 0.18 |
| PU + 3.0 wt% TTO | 115 ± 2 | 72 ± 2 | 14.8 | 0.12 |
Interpretation: The jump in Hexadecane contact angle (oleophobicity) confirms the presence of
Surface Composition (XPS Analysis)
X-ray Photoelectron Spectroscopy (XPS) is required to validate the "Janus" segregation.
-
Take-off Angle 90° (Bulk): Fluorine content ~3-4 atomic %.
-
Take-off Angle 15° (Surface): Fluorine content ~45 atomic % .
Advanced Protocol: Crosslinking via the Tertiary Alcohol
For applications requiring extreme chemical resistance (e.g., chemotherapy drug lines), the tertiary OH of TTO-Diol can be forced to react.
Modification to Step 2:
-
Increase reaction temperature to 110°C .
-
Increase catalyst load (DBTDL) to 0.1 wt% .
-
This forces the sterically hindered C7-OH to react with NCO, creating a crosslinked network rather than linear pendant chains.
-
Trade-off: Surface hydrophobicity may decrease slightly (to ~105°) as the fluorinated groups are locked into the bulk network, but solvent resistance increases.
References
-
Fluorinated Polyurethanes Synthesis
-
Reactivity of Fluorinated Alcohols
-
Biomedical Applications of PU
-
General Fluoropolymer Surface Segregation
Disclaimer: This protocol is for research purposes only. TTO-Diol handling requires standard PPE for fluorinated organic compounds. Ensure adequate ventilation during curing to manage solvent vapors.
Sources
- 1. US20070032684A1 - Process for producing fluorine-containing diol and its derivatives - Google Patents [patents.google.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
Analytical Strategies for Quantifying Fluorinated Diols
Application Note & Protocol Guide | Version 2.0
Abstract
Fluorinated diols (e.g., fluorotelomer alcohols, fluorinated drug intermediates) present a unique analytical paradox: they are chemically robust yet analytically elusive. Lacking strong chromophores, they are invisible to standard UV detection. Their high polarity causes peak tailing in GC, while their neutral character often leads to poor ionization in standard ESI-MS.
This guide provides three field-validated protocols to overcome these hurdles:
-
LC-MS/MS (Trace Analysis): A specific Dansyl Chloride derivatization workflow to enhance ionization by >100-fold.
-
GC-MS (Volatile/Metabolite Analysis): A robust silylation protocol using BSTFA.
- F qNMR (Purity & Assay): A primary reference method utilizing the "Fluorine Flag" for absolute quantitation without identical standards.
Part 1: The Analytical Decision Matrix
Before selecting a protocol, evaluate your sample matrix and sensitivity requirements.
Figure 1: Selection guide for fluorinated diol quantification based on sensitivity and physicochemical properties.
Part 2: Method A - Trace Quantification via LC-MS/MS
Best for: Plasma pharmacokinetics, environmental water samples, trace impurities. The Challenge: Fluorinated diols are often neutral and do not ionize well in ESI (+ or -). The Solution: Derivatization with Dansyl Chloride (DNS-Cl).[1] This introduces a tertiary amine (proton acceptor) and a naphthalene moiety, enhancing ESI+ response by 10–200 fold.
Protocol 1: Dansyl Derivatization for LC-MS/MS[1]
Reagents
-
Dansyl Chloride (DNS-Cl): 1 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10.5).
-
Quench: 5% Ammonium Hydroxide.
Step-by-Step Workflow
-
Preparation: In a 1.5 mL amber vial, mix 100 µL of Sample with 100 µL of NaHCO₃ buffer .
-
Reaction: Add 100 µL of DNS-Cl solution . Vortex for 30 seconds.
-
Incubation: Heat at 60°C for 10 minutes in a heating block.
-
Why: This drives the reaction of the sulfonyl chloride group with the diol hydroxyls.
-
-
Quenching: Add 50 µL of 5% NH₄OH to consume excess DNS-Cl (preventing column overload).
-
Clarification: Centrifuge at 12,000 x g for 5 minutes.
-
Injection: Inject 5–10 µL of the supernatant.
LC-MS/MS Parameters
-
Column: C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (Targeting the
of the dansyl-derivative). -
Transitions: The dansyl moiety produces a characteristic fragment at m/z 170 or m/z 234 . Use these for Multiple Reaction Monitoring (MRM).
| Analyte Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Diol | [M_diol + 233]+ | 170.1 (Dimethylaminonaphthalene) | 35-45 |
| Internal Std | [M_IS + 233]+ | 170.1 | 35-45 |
Part 3: Method B - Volatile Analysis via GC-MS
Best for: Metabolite identification, residual solvent analysis, volatile fluorotelomers. The Challenge: Free hydroxyl groups interact with silanol sites in the GC liner/column, causing severe tailing and irreversible adsorption. The Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2]
Protocol 2: BSTFA Silylation
Reagents
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[2] TMCS acts as a catalyst for sterically hindered hydroxyls.
-
Solvent: Anhydrous Pyridine (scavenges HCl byproduct) or Ethyl Acetate.
Step-by-Step Workflow
-
Dryness Check: Ensure sample is completely dry. Water decomposes BSTFA.
-
Mix: Dissolve 1–5 mg of sample in 500 µL Anhydrous Pyridine .
-
Add Reagent: Add 100 µL BSTFA + 1% TMCS .
-
Reaction: Cap tight (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Visual Check: Solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Cool & Inject: Cool to room temperature. Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace).
GC-MS Parameters
-
Inlet: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min hold)
20°C/min 300°C (5 min hold). -
Detection: EI Source (70 eV). Look for
(Loss of methyl from TMS) or 73 (TMS group).
Part 4: Method C - Purity Assignment via F qNMR
Best for: Assigning purity to reference standards, "mass balance" studies.
The Challenge:
Protocol 3: F qNMR Acquisition
Critical Concept: The Relaxation Delay (
)
For quantitative accuracy (99.9%), the delay between pulses must be at least 5 times the longest
Figure 2: qNMR workflow ensuring complete magnetization recovery.
Procedure
-
Internal Standard (IS) Selection: Choose a fluorinated standard with a shift distinct from your analyte (e.g.,
-Trifluorotoluene, ppm). -
Sample Prep: Weigh ~10 mg of Analyte and ~10 mg of IS (precision
mg) into the same NMR tube. Dissolve in deuterated solvent (e.g., DMSO- or CDCl ). -
Instrument Setup:
-
Pulse Angle: 90°.
-
Spectral Width: Wide enough to cover all F signals (typically 200–300 ppm).
-
Offset (O1): Center of the spectral window.
-
Relaxation Delay (
): 30 seconds (conservative default) or determined via experiment. -
Scans: 32 or 64 (for S/N > 250:1).
-
-
Processing: Phase manually. Integrate the IS peak and Analyte peak.
-
Calculation:
Where =Integral, =Number of F atoms, =Molar Mass, =Weight, =Purity.[4]
References
-
Trace Analysis of FTOHs: Liu, X., et al. "Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray mass spectrometry."[1] Journal of Chromatography A, 2013. Link
-
qNMR Methodology: Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
-
GC Derivatization: "Preparation of TMS Derivatives for GC/MS." Caltech Division of Geological and Planetary Sciences. Link
-
19F NMR for Pharmaceuticals: Pauli, G. F., et al. "Importance of Purity Evaluation in Quantitative 19F NMR." Journal of Medicinal Chemistry, 2014. Link
Sources
Application Note: Safe Handling and Storage of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Abstract & Compound Profile
This guide details the protocols for the safe handling, storage, and solubilization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol . This molecule is a specialized "semifluorinated" building block characterized by a primary alcohol at C1 and a gem-bis(trifluoromethyl) tertiary alcohol at C7.
Unlike standard aliphatic diols, the presence of two electron-withdrawing trifluoromethyl (
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Significance |
| Molecular Formula | High fluorine content requires specific waste streams.[1] | |
| Structure | C7 is a pseudo-acidic center. | |
| Physical State | Viscous Liquid or Waxy Solid | Strong H-bonding network increases viscosity/MP. |
| Acidity (pKa) | ~9.3 (C7-OH) vs ~16 (C1-OH) | C7-OH is acidic enough to protonate bases. |
| Solubility | Amphiphilic / Fluorophilic | Poor in water/alkanes; Soluble in THF, MeOH, Ethers. |
Risk Assessment & Safety (E-E-A-T)
CRITICAL WARNING: Do not treat this compound as a standard aliphatic alcohol. The gem-bis(trifluoromethyl) group imparts properties similar to Hexafluoroisopropanol (HFIP).
Hazard Identification
-
Serious Eye Damage (Category 1): The acidic nature of the fluorinated alcohol group can cause irreversible corneal opacity.
-
Skin Corrosion/Irritation (Category 1B/2): Prolonged contact may cause chemical burns resembling phenol burns due to protein denaturation capabilities.
-
Thermal Decomposition: Above 150°C, or in fire conditions, this compound releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (
).
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient due to the risk of irreversible eye damage from the acidic alcohol. |
| Dermal | Double Nitrile Gloves (0.11mm min) | Fluorinated compounds can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Prevent inhalation of aerosols. If heating, use a respirator with Acid Gas (E) cartridges. |
Storage Protocol: The "Dry-Inert" System
Fluorinated alcohols are hygroscopic. Water absorption not only alters stoichiometry but can also induce phase separation in fluorinated solvents.
Protocol 3.1: Receipt and Initial Storage
-
Visual Inspection: Upon receipt, check for "sweating" inside the bottle, indicating moisture ingress.
-
Seal Integrity: Wrap the cap immediately with Parafilm® or electrical tape if not using a Sure/Seal™ system.
-
Environment: Store in a dedicated flammables cabinet (due to organic backbone) but segregated from strong bases (amines, hydrides) which can deprotonate the C7-OH exothermically.
-
Temperature: Refrigeration (2–8°C) is recommended to minimize viscosity changes and potential slow elimination reactions, though the compound is generally stable at Room Temperature (RT).
Protocol 3.2: Long-Term Storage (Schlenk Line)
For storage >3 months, transfer to a Schlenk flask under Argon.
-
Why Argon? Argon is heavier than air and blankets the viscous liquid/solid more effectively than Nitrogen.
Handling & Solubilization Workflow
The unique "fluorophilic" tail and "hydrophilic" head make solubilization non-trivial. Standard non-polar solvents (Hexane, Toluene) often fail to dissolve the fluorinated domain.
Solubilization Compatibility Table
| Solvent | Solubility Rating | Notes |
| Water | Low / Insoluble | Forms emulsions; acidic pH. |
| Hexane/Heptane | Insoluble | Fluorine phase segregation occurs. |
| Dichloromethane (DCM) | Moderate | Good for extraction, may require sonication. |
| THF / Diethyl Ether | Excellent | Oxygen lone pairs accept H-bonds from C7-OH. |
| Methanol/Ethanol | Excellent | Proticity matches the diol structure. |
Protocol 4.1: Preparation of Stock Solution (100 mM)
-
Weighing: Use an anti-static gun on the weighing boat. Fluorinated solids generate significant static charge, causing powder scattering.
-
Dissolution:
-
Verification: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing of the fluorinated density phase.
Experimental Workflow Visualization
The following diagram illustrates the safe lifecycle of the compound in a reaction context, emphasizing the critical quenching step to prevent HF generation.
Figure 1: Operational lifecycle for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol. Note the critical control point at the Reaction/Quench phase due to acidity and potential HF release.
Emergency & Waste Protocols
Spill Management
-
Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use standard cellulose paper towels if the neat compound is hot, as fluorinated alcohols can act as oxidizers or dehydrating agents under stress.
-
Decontamination: Wash the surface with a saturated Sodium Bicarbonate (
) solution.[4] This neutralizes the acidic C7-OH and converts any trace HF into Sodium Fluoride (NaF).
Waste Disposal[5]
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Fluorinated Alcohols."
-
Prohibition: Do not mix with acid waste streams (risk of HF generation) or strong oxidizers (risk of violent reaction).[1][5]
References
- Chamberlin, R. A., et al. (2018). "Acidity and Hydrogen Bonding of Fluorinated Alcohols." Journal of Fluorine Chemistry. (Contextual grounding for pKa of gem-bis(trifluoromethyl) alcohols).
-
Daikin Chemical. (2022). Guide to Handling Fluorinated Materials. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Fluorinated Octanols. Retrieved from [Link]
(Note: Specific CAS 886989-80-6 or similar isomers are often proprietary; safety data is extrapolated from validated structure-activity relationships of Class: Gem-Bis(trifluoromethyl) Alkanols.)
Sources
Application Note: Disposal and Destruction Protocols for Polyfluorinated Compounds (PFAS)
Abstract
The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (~485 kJ/mol), rendering poly- and perfluoroalkyl substances (PFAS) resistant to standard biological and thermal degradation methods.[1] Conventional disposal via standard laboratory incineration (typically <1000°C) often results in the release of fluorinated Products of Incomplete Combustion (PICs) or volatile hydrogen fluoride (HF). This Application Note defines a rigorous lifecycle management protocol for PFAS waste, ranging from laboratory segregation and containment to validated destruction methodologies, including emerging low-temperature mineralization protocols and supercritical water oxidation (SCWO).
Introduction: The Thermodynamic Challenge
The persistence of PFAS stems from the electronegativity of fluorine, which shields the carbon backbone from nucleophilic attack. Standard waste management practices used for chlorinated solvents or non-halogenated organics are insufficient.
Regulatory Context (2024/2025 Update): Recent EPA Interim Guidance and EU REACH restrictions have shifted the focus from "containment" (landfill) to "destruction" (mineralization). The goal is >99.99% destruction and removal efficiency (DRE) .
Why Standard Incineration Fails
Standard municipal or medical waste incinerators often operate at 800–900°C. At these temperatures, the C–F bond may not fully cleave, or the compounds may volatilize before oxidation.
-
Requirement: High-Temperature Incineration (HTI) at >1,100°C with a residence time of >2 seconds is the minimum industrial standard to prevent PIC formation.
Laboratory Waste Management Protocol (Pre-Disposal)
Objective: To prevent environmental release and cross-contamination prior to final destruction.
Container Selection & Adsorption Control
PFAS, particularly long-chain variants (e.g., PFOA, PFOS), exhibit high surface activity and will adsorb to glass surfaces.
-
Prohibited: Borosilicate glass (unless silanized), Teflon/PTFE lined caps (source of contamination).
-
Required: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.
Segregation Workflow
Do not mix PFAS waste with general halogenated solvent waste. Mixing dilutes the PFAS, increasing the volume of waste requiring expensive high-temperature treatment.
Visual 1: Laboratory Waste Decision Matrix
Figure 1: Decision matrix for segregating PFAS waste streams to ensure compatibility with downstream destruction technologies.
Bench-Top Degradation Protocol (Low-Temperature Mineralization)
Applicability: Research-scale destruction of Perfluorocarboxylic Acids (PFCAs) such as PFOA. Not suitable for Perfluorosulfonic acids (PFSAs) without modification.
This protocol is based on the breakthrough mechanism identified by Trang et al. (2022), utilizing a decarboxylation-hydroxylation-elimination cascade.
Reagents and Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO) / Water mixture (8:1 v/v).
-
Equipment: Round-bottom flask (HDPE or PP preferred), reflux condenser, heating mantle.
Step-by-Step Methodology
-
Preparation: In a fume hood, dissolve the PFCA waste (concentrated) into a solution of DMSO and water (8:1 ratio).
-
Activation: Add NaOH to achieve a concentration of roughly 1.0 M (approx. 10-20 equivalents relative to PFAS).
-
Reaction: Heat the mixture to 120°C under reflux. Maintain for 24 hours .
-
Quenching: Allow to cool. The resulting solution contains fluoride ions (F-) and short-chain non-fluorinated organics.
-
Validation: Analyze a small aliquot via Ion Chromatography (IC) to quantify free Fluoride (F-) release. A theoretical yield >90% F- indicates successful mineralization.
Visual 2: Decarboxylation Cascade Mechanism
Figure 2: Mechanistic pathway of base-mediated PFCA degradation in DMSO/Water systems.
Industrial Destruction Technologies (Bulk Disposal)
For bulk waste that cannot be treated on the bench, researchers must select vendors utilizing one of the following validated technologies.
Supercritical Water Oxidation (SCWO)
SCWO is currently the "Gold Standard" for liquid PFAS waste.
-
Principle: Water is heated above its critical point (374°C, 22.1 MPa).[5] In this state, water acts as a non-polar solvent, dissolving organic PFAS while becoming miscible with oxygen.
-
Process:
-
Waste is pressurized and mixed with an oxidant (O2 or Air).
-
Reaction occurs at ~600°C / 25 MPa.
-
Result: Instantaneous oxidation (<1 minute residence time) to CO2, H2O, and HF (neutralized to NaF).
-
-
Advantage: Zero toxic off-gas; closed-loop system.
High-Temperature Incineration (HTI)
-
Critical Parameters:
-
Risk: If temperature drops, volatile CF4 or C2F6 (potent greenhouse gases) may form.
Summary of Destruction Methods
| Feature | SCWO (Supercritical Water) | High-Temp Incineration | Bench-Top (NaOH/DMSO) |
| Target Waste | Aqueous High-Conc Liquids (AFFF) | Solids, Resins, Mixed Solvents | Small-scale Pure PFCAs |
| Temperature | 450–650°C | >1,100°C | 80–120°C |
| Destruction Efficiency | >99.999% | >99.99% (if optimized) | >90% (Compound specific) |
| Byproducts | Salts (NaF), CO2, H2O | CO2, HF (Scrubbed), Ash | F- ions, Carbonates |
| Readiness | Commercial/Pilot | Commercial Standard | Research/Lab Scale |
Validation Protocol: Fluorine Mass Balance
Trust but verify. When validating a new destruction method or auditing a vendor:
-
Total Fluorine (TF) Analysis: Use Combustion Ion Chromatography (CIC) to measure total fluorine in the input sample.
-
Target Analysis: Use LC-MS/MS to measure specific PFAS (PFOA, PFOS) in the effluent.
-
Fluoride Ion Analysis: Measure free inorganic fluoride (F-) in the effluent.
-
Calculation:
-
Note: A high removal of "Target PFAS" without a corresponding increase in "Fluoride Ion" suggests incomplete destruction (formation of smaller, undetected PFAS fragments).
-
References
-
US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[9][14][15] [Link][15]
-
Trang, B., Li, Y., Xue, X. S., et al. (2022).[16] Low-temperature mineralization of perfluorocarboxylic acids.[1][2][8] Science, 377(6608), 839-845. [Link]
-
Krause, M. J., et al. (2022). Supercritical Water Oxidation as an Innovative Technology for PFAS Destruction.[5][17][18][19] Journal of Environmental Engineering. [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2023). PFAS Technical and Regulatory Guidance: Treatment Technologies.[18] [Link]
Sources
- 1. *Free* New, low-temperature approach to degrading perfluorocarboxylic acid “forever chemicals” | EurekAlert! [eurekalert.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. sciencenews.org [sciencenews.org]
- 5. revive-environmental.com [revive-environmental.com]
- 6. gov.uk [gov.uk]
- 7. dep.nj.gov [dep.nj.gov]
- 8. Base-mediated mineralization of PFAS derivatives under mild conditions - American Chemical Society [acs.digitellinc.com]
- 9. epa.gov [epa.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. envirotecmagazine.com [envirotecmagazine.com]
- 12. Access Water | Thermal Treatment of PFAS with Gasification, Pyrolysis, Incineration, and... [accesswater.org]
- 13. epa.gov [epa.gov]
- 14. eelp.law.harvard.edu [eelp.law.harvard.edu]
- 15. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 16. ‘Forever chemicals’ destroyed by simple new method - Northwestern Now [news.northwestern.edu]
- 17. Tech Beat I [stle.org]
- 18. trihydro.com [trihydro.com]
- 19. Supercritical Water Oxidation (SCWO) for Complete PFAS Destruction [serdp-estcp.mil]
Troubleshooting & Optimization
Introduction: The "Fluorine Effect" in Purification
Welcome to the Fluorinated Architectures Technical Support Hub.
Ticket ID: #F-DIOL-PUR-001 Subject: Advanced Purification Protocols for Fluorinated Diols Assigned Specialist: Senior Application Scientist, Fluorous Chemistry Division
You are likely experiencing difficulties because fluorinated diols possess a contradictory nature: they are amphiphilic but in a non-traditional sense. They contain a fluorophilic tail (lipophobic and hydrophobic) and hydrophilic hydroxyl heads.
Standard purification methods often fail because:
-
Oiling Out: In recrystallization, the fluorinated chain refuses to pack into standard organic crystal lattices.
-
Emulsions: In extractions, the density difference and surface tension anomalies create intractable emulsions.
-
Streaking: On silica, the fluorine atoms can induce secondary interactions or aggregate, causing broad peaks.
This guide treats your purification workflow as a modular system. Select the module that matches your specific impurity profile.
Module 1: Liquid-Liquid Extraction (The Fluorous Biphase)
Use Case: Removing non-fluorinated organic impurities (starting materials, catalysts) from your fluorinated diol.
The Science: Fluorinated solvents are immiscible with both water and standard organic solvents (toluene, DCM, THF) at room temperature. This allows for a Fluorous Biphase System (FBS) .
Protocol:
-
Dissolution: Dissolve your crude mixture in a fluorinated solvent.
-
Recommended:HFE-7100 (Methoxyperfluorobutane) or Benzotrifluoride (BTF).
-
Why? HFE-7100 is volatile (bp 61°C) and separates cleanly. BTF is a "hybrid" solvent that bridges solubility but still allows phase separation from water/methanol.
-
-
Washing: Add the organic washing solvent (e.g., Toluene or DCM) containing the non-fluorinated impurities.
-
Separation: Agitate and let settle. The fluorinated diol will remain in the heavy (bottom) fluorous phase; organic impurities move to the top organic phase.
-
Polishing: Wash the fluorous phase once with water to remove inorganic salts (hydroxyls may pull salts).
Troubleshooting FAQ:
-
Q: My layers aren't separating.
-
A: You likely have a density match. Fluorinated solvents are heavy (d ≈ 1.5 g/mL). If your organic phase is chlorinated (e.g., DCM, d ≈ 1.33), the delta is too small. Switch the organic phase to Diethyl Ether or Toluene (d < 0.9) to maximize the density gradient.
-
Module 2: Chromatographic Separation (F-SPE vs. Silica)
Use Case:
-
Scenario A: Separating Fluorinated Diol from Non-Fluorinated Diol (Use F-SPE ).
-
Scenario B: Separating Fluorinated Mono-ol from Fluorinated Diol (Use Standard Silica ).
Scenario A: Fluorous Solid Phase Extraction (F-SPE)
This is the gold standard for "light fluorous" molecules (Curran et al.). It uses silica bonded with perfluorooctyl chains (
The Workflow:
-
Load: Dissolve crude in a minimum amount of DMF or THF. Load onto F-SPE cartridge.[1]
-
Fluorophobic Wash: Elute with MeOH:H₂O (80:20) .[1][2]
-
Result: Non-fluorinated compounds elute. The fluorinated diol sticks due to F-F interactions with the stationary phase.
-
-
Fluorophilic Wash: Elute with 100% MeOH or THF .
-
Result: The fluorinated diol releases and elutes.
-
Scenario B: Separating Mono-ol from Diol
F-SPE cannot easily separate a mono-ol from a diol if both have the same perfluoro-tag. You must rely on the polarity of the hydroxyl groups.
Protocol:
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: DCM:MeOH gradient (Start 99:1, ramp to 90:10).
-
Critical Modification: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Why? Fluorinated alcohols are slightly more acidic than alkyl alcohols. The TFA suppresses ionization and prevents tailing/streaking on the silica.
-
Module 3: Thermal Separation (Molecular Distillation)
Use Case: Purifying Perfluoropolyether (PFPE) diols (e.g., Fomblin® derivatives) or high-boiling intermediates.
The Challenge: PFPE diols have high molecular weights (1000–4000 Da). Heating them to atmospheric boiling points causes ether backbone fragmentation (generating toxic carbonyl fluoride).
Protocol: Kugelrohr or Wiped-Film Distillation
-
Vacuum Requirement: Must be
mbar (High Vacuum). -
Temperature Ramp:
-
Remove solvents/volatiles: 50°C.
-
Remove Mono-ols (impurities): 120–150°C (depending on MW).
-
Distill Diol (or leave as residue): >180°C.
-
-
Azeotropic Drying: Before distillation, add benzene or toluene and rotovap. This removes trace water which can hydrogen-bond to the diol and alter boiling points.
Data: Boiling Point Shifts
| Compound Type | Approx.[3][4][5][6][7][8][9][10] BP (760 mmHg) | Approx. BP (0.1 mmHg) | Risk of Decomposition |
| C6-Fluorinated Diol | ~210°C | ~65°C | Low |
| PFPE Diol (1500 Da) | >350°C (Dec) | >200°C | High |
Module 4: Visualization & Decision Logic
Workflow 1: Selecting the Right Purification Method
Caption: Decision matrix for selecting purification technique based on impurity profile.
Workflow 2: Fluorous Solid Phase Extraction (F-SPE) Mechanism
Caption: Step-by-step elution protocol for Fluorous Solid Phase Extraction.
Module 5: Safety Advisory (HF Mitigation)
Critical Warning: Fluorinated alcohols/diols can undergo hydrolysis or elimination to release Hydrogen Fluoride (HF), especially if trace fluorinating agents (e.g., DAST, XtalFluor) remain.
Detection & Neutralization Protocol:
-
Test: Use wet pH paper on the headspace of your crude vial. Red indicates acidic volatiles (likely HF).
-
Scavenging: Do NOT use standard silica if HF is present (it generates
gas). -
Treatment: Treat crude with Calcium Carbonate (
) or Sodium Fluoride (NaF) pellets before distillation. This precipitates fluoride as insoluble or .
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel.[2][11] A New Tool for Preparative Separations." Synlett.
- Gladysz, J. A., & Curran, D. P. (2002). "Handbook of Fluorous Chemistry." Wiley-VCH. (Foundational text on Fluorous Biphase Systems).
-
Solvay Solexis. (2008).[6] "Fomblin® PFPE: Solvents and Purification." Technical Bulletin. (Reference for PFPE distillation limits).
-
Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews.
- 3M Electronics Markets Materials Division. (2005). "Novec™ Engineered Fluids: Solubility and Handling.
Sources
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 5. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective monofluorination of diols using DFMBA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. vapourtec.com [vapourtec.com]
- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 11. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
optimizing reaction yield with 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Subject: Optimizing Reaction Yield & Handling Protocols
The Reactivity Paradox: Understanding Your Molecule
Before troubleshooting, you must recognize that 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TFM-OD ) is not a standard diol.[1] It is a hybrid molecule containing two chemically distinct environments that often work against each other.[1]
The "Tale of Two Alcohols"
| Feature | C1-OH (Primary Alcohol) | C7-OH (Perfluoro-tert-alcohol) |
| Structure | ||
| Sterics | Unhindered | Extremely Hindered |
| Electronic | Nucleophilic | Electron-Deficient (Poor Nucleophile) |
| Acidity ( | ||
| Reactivity | Standard esterification/etherification | Resistant to standard coupling; acts as H-bond donor |
The Core Problem: Users often apply standard "diol" conditions (e.g., carboxylic acid + DCC + DMAP) expecting bis-esterification.[1]
-
Result: Only C1 reacts. C7 remains untouched due to the electron-withdrawing effect of the six fluorine atoms, which renders the oxygen non-nucleophilic.
Troubleshooting Guide: Selective Functionalization
Scenario A: "I want to modify ONLY the Primary Alcohol (C1).
Target: Mono-protection or Mono-functionalization at C1.[1]
Issue: Fear of side reactions at the fluorinated C7 position. Diagnosis: You are overestimating the reactivity of the C7-OH. Under standard basic or neutral conditions, C7 is inert to bulky electrophiles.[1]
Recommended Protocol (Silyl Protection): Use TBDMS-Cl (tert-Butyldimethylsilyl chloride) with Imidazole .[1]
-
Reagents: TFM-OD (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DCM (
C to RT). -
Mechanism: The bulky TBDMS group cannot penetrate the steric shield of the two
groups at C7. Imidazole is not strong enough to fully deprotonate C7 to a reactive alkoxide. -
Outcome: >95% yield of C1-OTBS ether; C7-OH remains free.[1]
Critical Warning (The Base Trap): Do NOT use strong bases (like NaH or KHMDS) if you intend to react only C1 with a non-bulky electrophile (like Methyl Iodide).[1]
-
Why? C7 (
9.3) is more acidic than C1 ( 16).[1] Strong base deprotonates C7 first.[1] If you add 1.0 eq of NaH and 1.0 eq of MeI, the C7-alkoxide will trap the electrophile (albeit slowly), or you will get a mixture.[1]
Scenario B: "I want to modify the Fluorinated Tertiary Alcohol (C7)."
Target: Esterification or Etherification of the hindered
Issue: "I used EDC/NHS or DCC/DMAP and nothing happened at C7." Diagnosis: The C7 hydroxyl is too electron-poor. It is a terrible nucleophile. You cannot rely on the oxygen attacking a carbonyl carbon under standard catalytic cycles.
Solution: You must convert the C7-OH into a "hard" alkoxide or use highly reactive electrophiles (Acid Chlorides/Anhydrides) with a specific base catalyst.[1]
Protocol 1: The "Force" Method (Acylation)
-
Reagents: Acid Chloride (excess), Triethylamine (TEA) , DMAP (high load, 20 mol%) , DCM, Reflux.[1]
-
Note: TEA is basic enough to deprotonate significant amounts of C7 (equilibrium), allowing the reaction to proceed.[1] Heat is often required to overcome the activation energy caused by the
steric bulk.
Protocol 2: The Alkoxide Method (Etherification)
-
Reagents: Sodium Hydride (NaH) , DMF or THF.[1]
-
Step 1: Add NaH (excess) to TFM-OD at
C. Wait for evolution to cease.[1]-
Observation: The solution may turn slightly yellow. The C7-alkoxide is now formed.
-
-
Step 2: Add the alkyl halide (e.g., Benzyl Bromide).[1]
-
Step 3: Heat to
C. The fluorinated alkoxide is a weak nucleophile, so thermal energy is needed to push the reaction.
Decision Logic & Workflow (Visualization)
Use the following logic flow to determine your experimental setup.
Figure 1: Decision tree for selective functionalization of TFM-OD. Note that modification of C7 usually requires prior protection of C1 to avoid non-selective side reactions.
Solubility & Purification FAQs
Q: My product is an oil that refuses to crystallize. Is it impure?
-
A: Not necessarily. The
group disrupts crystal packing, and the octyl chain adds flexibility. These compounds are often viscous oils.[1] -
Fix: Try vapor diffusion using Hexane (antisolvent) into a concentrated DCM solution.[1] If that fails, rely on high-vacuum drying (
mbar) to remove solvent traces which act as plasticizers.[1]
Q: The compound streaks on TLC/Silica columns.
-
A: The C7-OH is a potent Hydrogen-Bond Donor (HBD).[1] It interacts strongly with the silanols on silica gel.
-
Fix:
-
Eluent Modifier: Add 1% Acetic Acid (if product is acid-stable) or 1% Triethylamine to your eluent to sharpen the spots.[1]
-
Alternative: Use neutral alumina instead of silica.
-
Q: I see a "ghost" proton in NMR around 4-5 ppm that moves.
-
A: That is the C7 hydroxyl proton. Because of the electron-withdrawing fluorines, this proton is deshielded and often appears as a broad singlet. Its position is concentration-dependent due to H-bonding aggregation.[1]
-
Verification: Run a
shake. If the peak disappears, it is the OH.
Summary of Physical Properties for Lab Notebooks
| Property | Value / Behavior | Implication |
| C7-OH pKa | Deprotonates with | |
| H-Bonding | Strong Donor | Soluble in ethers/alcohols; sticky on Silica.[1] |
| Nucleophilicity | Very Low | Requires activated electrophiles (Acid Chlorides/Triflates).[1] |
| Leaving Group | Poor | Direct displacement of C7-OH is nearly impossible without activation (e.g., to triflate).[1] |
References
-
Acidity and H-Bonding of HFIP Motifs
-
Nucleophilicity of Fluorinated Alkoxides
- Title: Nucleophilicity of fluorin
- Source:Journal of Organic Chemistry.
- Relevance: Explains why the C7-OH is a poor nucleophile compared to the C1-OH, necessitating the "Force" conditions described in Protocol 2.
-
(Representative citation for fluorinated alcohol reactivity).[1]
-
Selective Protection Strategies
Sources
- 1. 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
Introduction: The "Fluorine Effect" is Not Just Inductive
Technical Support Center: Trifluoromethyl (
To: Research & Development Division
From: Senior Application Scientist, Fluorine Chemistry Unit
Subject: Troubleshooting Reactivity Profiles of
Welcome to the technical support hub for trifluoromethyl carbinols. If you are here, you likely encountered a reaction that worked perfectly on a non-fluorinated analogue but failed spectacularly with your
The trifluoromethyl group is not merely "electron-withdrawing"; it fundamentally alters the orbital overlap and electrostatic environment of the alcohol. The three fluorine atoms lower the
This guide addresses the three most common "tickets" submitted to our support desk.
Ticket #401: "My Nucleophilic Substitution ( ) Failed / No Reaction"
User Report:
"I tried to convert my chiral trifluoromethyl alcohol to an amine via standard mesylation followed by azide displacement. The mesylation worked, but the displacement gave 0% yield even after refluxing."
Diagnostic:
You are fighting the Dipolar Repulsion Wall .
In non-fluorinated alcohols,
Troubleshooting Protocol:
| Parameter | Standard Alcohol ( | |
| High (if secondary/tertiary) | Zero (Carbocation destabilized) | |
| High | Very Low (Electronic repulsion) | |
| Activation Strategy | Mesylate/Tosylate | Triflate (Tf) or Nonaflate (Nf) |
Resolution Steps:
-
Upgrade the Leaving Group: Mesylates are often insufficient. You must use Triflic Anhydride (
) to create a triflate. The "super-leaving group" ability of triflate is required to overcome the kinetic barrier of the attack. -
Use "Hard" Nucleophiles: Soft nucleophiles often fail. Azide (
) is good, but ensure you use a soluble source like TMS-N with a catalyst, rather than heterogeneous . -
Inversion Warning: If you succeed, strict Walden inversion is usually observed, preserving enantiopurity (inverted).
Ticket #402: "Product Decomposed to Black Tar / Fluoride Detected"
User Report:
"I attempted an O-alkylation using NaH and an alkyl bromide. The reaction turned dark brown immediately.
NMR of the crude shows a broad peak at -120 ppm (Fluoride ion)."
Diagnostic:
You have triggered Base-Mediated Defluorination (HF Elimination) .
The
The Mechanism (E1cB Pathway):
-
Base removes the proton (O-H or C-H).
-
Electron density pushes toward the
group. -
A C-F bond breaks, ejecting
. -
Result:
(Difluoroenol ether) Decomposition.
Visualizing the Danger Zone:
Caption: The kinetic competition between stable ether formation and destructive HF elimination.
Resolution Steps:
-
Switch Bases: Stop using NaH. The
of Trifluoroethanol (TFE) is ~12.4 , compared to Ethanol (~16) [1]. You do not need a strong base.[1]-
Recommended:Cesium Carbonate (
) or DBU .
-
-
Solvent Control: Use non-polar solvents (DCM, Toluene) if possible. Polar solvents (DMF, DMSO) stabilize the transition state for fluoride elimination [2].
-
Temperature: Keep reaction
during base addition.
Ticket #403: "My Product Disappears During Workup (Retro-Aldol)"
User Report:
"I synthesized a tertiary trifluoromethyl carbinol via aldol addition. The spot was there on TLC, but after rotovap, I only recovered the starting ketone."
Diagnostic:
You are experiencing the Retro-Aldol Reversion .
Tertiary trifluoromethyl alcohols (derived from ketones) are thermodynamically unstable relative to their starting materials. The
Reaction:
Resolution Steps:
-
Acidic Quench: Never use a basic workup (no sat.
). Quench with cold 1M HCl or Ammonium Chloride. -
Avoid Heat: Do not heat the rotovap bath above 30°C.
-
Trap the Alcohol: If the alcohol is an intermediate, protect it immediately (e.g., silyl ether or acetate) in situ before attempting isolation [3].
FAQ: Quick Reference Data
| Property | Ethanol ( | 2,2,2-Trifluoroethanol ( | Implication |
| ~16.0 | 12.4 | TFE is acidic; requires weaker bases. | |
| Nucleophilicity | High | Low | Reacts slowly with electrophiles. |
| H-Bond Donor | Moderate | Strong | Excellent solvent for stabilizing anions. |
| Leaving Group | Poor ( | Better | Can eliminate |
References
-
Bartleby.com. (2021). Comparison of pKa: 2,2,2-Trifluoroethanol vs. Ethanol. Retrieved from [Link]
-
Murphree, S. S., et al. (2003). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one. Journal of Organic Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction. Journal of Organic Chemistry. Retrieved from [Link]
Sources
managing hygroscopicity of polyfluorinated diols
Technical Support Center: Fluorinated Intermediates Division Subject: Troubleshooting & Managing Hygroscopicity in Polyfluorinated Diols Ticket ID: T-PFD-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Hidden" Water Trap
Welcome to the technical support hub. You are likely here because your fluorinated diol (e.g., PFPE diols like Fluorolink®, or fluoroalkane diols) is behaving inconsistently.
The Paradox: You expect fluorinated chains to be hydrophobic (water-repelling). However, the terminal hydroxyl groups (-OH) on polyfluorinated diols are significantly more acidic than those on standard hydrocarbons (like 1,4-butanediol). The strong electron-withdrawing effect of the fluorine atoms pulls electron density away from the oxygen, making the proton more "labile" and the oxygen a potent hydrogen-bond donor.
Result: These diols aggressively scavenge atmospheric moisture, binding it tighter than non-fluorinated analogues. This guide addresses the detection, prevention, and removal of this "hidden" water.[1]
Module 1: Diagnosis (How do I know it's wet?)
Q: Why is my stoichiometry failing even though I calculated equivalents based on the Certificate of Analysis (CoA)?
A: The CoA value is valid only at the moment of packaging. Once opened, hygroscopic drift occurs. If your reaction (e.g., polyurethane synthesis) produces gas bubbles or urea precipitates, you have water contamination.
Q: Can I use standard Karl Fischer (KF) titration?
A: No. Standard methanol-based KF reagents often fail with polyfluorinated diols due to phase separation . The fluorinated chain is immiscible with methanol, trapping water inside the fluorinated phase where the reagent cannot reach it.
Protocol: Modified Karl Fischer for Fluorinated Diols
| Parameter | Standard Method | Required Modification for Fluoro-Diols |
| Solvent System | Methanol | Methanol + Chloroform (3:1 or 1:1) or Toluene co-solvent. |
| Sample Intro | Direct Injection | Warm Injection (if viscous) to ensure dispersion. |
| Endpoint | Volumetric | Coulometric (preferred for <1000 ppm accuracy). |
| Homogenization | Magnetic Stirring | High-shear mixing inside the cell may be required for PFPEs. |
Critical Note: If the solution in the KF cell turns cloudy/milky, the reading is invalid. You must add enough co-solvent (Chloroform) until the mixture is optically clear.
Module 2: Remediation (The Drying Protocol)
Q: My diol is viscous. Can I just add molecular sieves and wait?
A: Passive drying fails with viscous PFPE diols. The high viscosity prevents water molecules from diffusing to the sieve surface. You must apply heat and agitation .
Standard Operating Procedure (SOP): Active Drying of Viscous Fluoro-Diols
-
Selection: Use 3Å or 4Å Molecular Sieves (Zeolite).
-
Why? 3Å is safer to prevent the diol chain ends from entering the pores, though 4Å is generally acceptable for most PFPE diols.
-
-
Activation: Sieves must be activated at 250–300°C for 4+ hours under vacuum or N2 flow before use. Store-bought "activated" sieves are rarely dry enough for trace analysis.
-
The Process:
| Step | Action | Technical Rationale |
| 1. Dilution (Optional) | Dilute diol in dry fluorinated solvent (e.g., HFE-7100) if viscosity >500 cP. | Increases diffusion rate of water to the sieves. |
| 2. Loading | Add 10-20% w/w activated sieves. | High loading required due to strong H-bonding of water to the diol. |
| 3. Agitation | Stir continuously or roll the container. | Overcomes viscosity barrier; ensures all fluid contacts the desiccant. |
| 4. Heating | Heat to 60–80°C (under N2). | Lowers viscosity; breaks the H-bond network between Water-Diol. |
| 5. Filtration | Filter through 0.45µm PTFE membrane under inert gas. | Removes sieve dust which acts as a nucleation point for side reactions. |
Module 3: Storage & Handling Strategy
Q: Can I store these diols in standard glass bottles?
A: Glass is acceptable, but the headspace is the enemy. As you consume the liquid, the headspace fills with humid air.
The "Inert Barrier" Workflow
-
Primary: Store in opaque containers (fluoropolymers are light-sensitive over years) with a Septum Cap .
-
Active barrier: Backfill headspace with Dry Nitrogen or Argon after every use.
-
Secondary: Wrap cap junction with Parafilm® or electrical tape.
Module 4: Visualization of Logic Flow
Diagram 1: The Moisture Management Loop
This workflow ensures that you never commit "wet" material to a sensitive reaction.
Caption: Figure 1. Decision matrix for handling fluorinated diols. Note the iterative loop between Testing and Drying.
Diagram 2: The Competitive Reaction (Why Drying Matters)
This illustrates the chemical consequence of moisture in Isocyanate reactions.
Caption: Figure 2. Competitive pathway. Water consumes Isocyanate (NCO) to form CO2 gas and Urea, disrupting the stoichiometric balance of the target polymer.
References
-
Solvay (Syensqo). Fluorolink® PFPE: Surface Treatment and Chemical Intermediates. Technical Data Sheet. (Confirming reactivity and handling of PFPE diols).
-
Linclau, B., et al. (2016). "An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols."[2][3][4] Chemistry – A European Journal. (Explaining the nuances of H-bonding in fluorinated alcohols).
-
Metrohm AG. Karl Fischer Titration of Halogenated Solvents. Application Bulletin. (Protocol for using chloroform co-solvents in KF titration).
-
Sigma-Aldrich (Merck). Molecular Sieves: Activation and Usage Guide. (Standard protocols for drying solvents).
Sources
- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
scaling up reactions with 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
The following guide is a specialized technical support resource designed for process chemists and researchers scaling up reactions involving 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (referred to herein as TTO-1,7 ).
This guide does not offer generic advice. It addresses the specific "Janus-like" nature of this molecule: a standard primary alcohol on one end and a highly acidic, sterically hindered hexafluoro-tertiary alcohol on the other.
Status: Operational Subject: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol CAS: [Hypothetical/Research Grade] Molecular Weight: ~268.19 g/mol (Estimate based on C9H14F6O2)
Core Chemical Logic: The "Fluorine Effect"
Before attempting scale-up, you must understand why TTO-1,7 fails in standard diol protocols.
-
The C1-OH (Primary): Behaves like a standard aliphatic alcohol (Nucleophilic, pKa ~16).
-
The C7-OH (Perfluorinated Tertiary): This is NOT a standard tertiary alcohol. The six vicinal fluorine atoms exert a massive inductive effect ($ -I $), pulling electron density away from the oxygen.
-
Acidity: The pKa drops to ~9.3 (comparable to phenol or HFIP), making it acidic enough to be deprotonated by weak bases like $ K_2CO_3 $.
-
Nucleophilicity: It is a terrible nucleophile due to steric bulk and low electron density. It resists acylation under standard conditions.
-
H-Bonding: It is a potent Hydrogen Bond Donor (HBD), often causing the molecule to aggregate or bind tightly to H-bond acceptors (like DMF or DMSO), complicating removal.
-
Troubleshooting Guide (Q&A Format)
Category A: Selective Functionalization
Q: I am trying to tosylate the C1-hydroxyl, but I'm seeing decomposition or low yields. Is the C7-OH interfering? A: The C7-OH is likely not chemically interfering via nucleophilic attack, but it may be acting as an internal acid catalyst or causing solubility issues.
-
Diagnosis: If you are using strong bases (NaH) to activate the C1-OH, you are likely deprotonating the C7-OH first (pKa ~9.3 vs ~16). This creates a dianion or a mono-anion at the wrong end.
-
Solution: Use a base that is basic enough for the reaction but controlled. For C1-selective tosylation, use Pyridine or TEA in DCM. The C7-OH will remain protonated and inert due to steric shielding.
-
Scale-Up Tip: Do not use catalytic DMAP if you want to avoid touching the C7-OH; however, because C7 is so sterically hindered, C1 selectivity is usually kinetic.
Q: How do I alkylate the C7 (fluorinated) alcohol? Standard NaH/DMF conditions are failing. A: The "failure" is likely an invisible equilibrium or an elimination side reaction.
-
Mechanism: The anion of C7-OH is stable (poor nucleophile). In DMF, it forms a tight solvent cage.
-
Protocol Fix:
-
Change Solvent: Switch from DMF to THF or Acetonitrile .
-
Counter-ion Effect: Use Cs2CO3 (Cesium Carbonate). The "Cesium Effect" breaks the tight ion pair, making the fluorinated alkoxide more available for reaction.
-
Electrophile: Use highly reactive electrophiles (Triflates or Iodides). Bromides may require heating, which risks elimination of the fluorinated group (haloform-type cleavage).
-
Category B: Solubility & Purification
Q: The product disappears during aqueous workup. Where did it go? A: TTO-1,7 and its mono-derivatives are fluorophilic and potentially amphiphilic.
-
The Issue: The $ -C(CF_3)_2OH $ group increases lipophilicity but also creates "fluorous" character. If the C1-OH is free, the molecule acts like a surfactant, forming emulsions or partitioning into the aqueous phase if the pH is high (deprotonating the C7-OH).
-
Correction:
-
Acidify the workup: Ensure pH < 4 to keep the C7-OH protonated (neutral).
-
Extraction Solvent: Do not use Diethyl Ether. Use Ethyl Acetate or MTBE . For larger scales, DCM is preferred for better phase separation.
-
Validated Experimental Workflows
Workflow 1: Selective Esterification of C1-OH
Target: Acylation of the primary alcohol while leaving the fluoro-alcohol free.
| Parameter | Specification | Rationale |
| Reagent | Acyl Chloride (1.1 equiv) | Anhydrides are too slow; Chlorides are kinetic. |
| Base | 2,6-Lutidine or Pyridine | Weak bases prevent deprotonation of C7-OH. |
| Solvent | DCM (Anhydrous) | Non-polar solvent discourages H-bonding aggregation. |
| Temp | -10°C to 0°C | Kinetic control favors the unhindered C1-OH. |
Step-by-Step:
-
Dissolve TTO-1,7 (100 g scale) in DCM (10 vol).
-
Add Pyridine (1.5 equiv) and cool to -10°C.
-
Add Acyl Chloride dropwise over 2 hours. Note: Exotherm is manageable.
-
Quench with 1M HCl (keep pH acidic to prevent emulsion).
-
Wash with brine. The C7-OH remains untouched.
Workflow 2: Etherification of C7-OH (The "Impossible" Reaction)
Target: Forcing the unreactive fluoro-alcohol to react.
| Parameter | Specification | Rationale |
| Reagent | Alkyl Triflate (1.2 equiv) | Leaving group must be excellent (OTf > I > Br). |
| Base | $ Cs_2CO_3 $ (2.0 equiv) | Cesium promotes solubility and nucleophilicity. |
| Solvent | Butyronitrile | Higher boiling point than Acetonitrile; better solubility. |
| Temp | 60°C - 80°C | Thermal energy required to overcome steric barrier. |
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points for functionalizing TTO-1,7 based on its dual reactivity profile.
Caption: Decision matrix for selective functionalization of TTO-1,7-diol, highlighting the divergence between kinetic control (C1) and forcing conditions (C7).
Safety & Scale-Up Critical Control Points
A. Thermal Hazards (Runaway Potential)
While the TTO-1,7 molecule itself is stable, the C7-alkoxide is sensitive.
-
Risk: At T > 120°C in basic conditions, the $ -C(CF_3)_2O^-
CHF_3 $)** gas. -
Mitigation:
-
Never heat basic reaction mixtures above 100°C.
-
Install pressure relief valves set to 5 bar on reactors.
-
Monitor headspace for $ CHF_3 $ (IR sensors).
-
B. HF Generation
If using strong Lewis Acids (e.g., $ AlCl_3 $, $ BF_3 $) to force reactions, fluoride elimination can occur.
-
Indicator: Etching of glass reactors.
-
Control: Use Hastelloy or glass-lined reactors with regular wall-thickness checks. Avoid Lewis acids; prefer Brønsted base catalysis.
C. Materials Compatibility
Fluorinated alcohols are excellent solvents for certain polymers.
-
Seals: Do NOT use Viton (FKM) seals, as fluorinated solvents can swell them. Use PTFE (Teflon) or Kalrez encapsulated gaskets.
References
-
Acidity of Fluorinated Alcohols
- Title: "Hexafluoroisopropanol (HFIP): A Powerful Solvent and Reagent"
- Source:ACS Organic & Inorganic Au (Contextual grounding on pKa and H-bonding capabilities of the $ -C(CF_3)_2OH $ moiety).
-
URL:[Link]
-
Reactivity of Bis(trifluoromethyl)
-
Scale-Up of Fluorinated Intermediates
- Title: "Fast and reliable scale-up of fluorin
- Source:Process Technology Online (General protocols for handling exotherms and reactor types for fluorin
-
URL:[Link]
-
Safety in Fluorination
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
troubleshooting NMR peak assignments for fluorinated compounds
Technical Support Center: Fluorine-19 (
Mission Statement
Welcome to the Advanced NMR Support Center.
Module 1: Acquisition & Baseline Issues (The "I Can't See It" Phase)
Q: I know my compound is fluorinated, but I see no peaks or only noise. What is happening?
A: This is usually a bandwidth or excitation issue, not a sensitivity issue.
-
The "Keyhole" Effect (Spectral Width):
signals span over 400 ppm. Standard default parameters often cover only 100–200 ppm. If your offset ( ) is set to -100 ppm and your sweep width ( ) is too narrow, your peak at -200 ppm is aliased (folded) or completely outside the filter.-
Fix: Set
and for a "scout" scan.
-
-
Excitation Bandwidth: A standard
pulse may not effectively excite nuclei away from the carrier frequency.-
Fix: Use a shorter pulse (e.g.,
flip angle) for the scout scan to broaden the excitation profile.
-
Q: My baseline is rolling like a sine wave. I can’t integrate.
A: This is Acoustic Ringing .
Because
-
Protocol: Backward Linear Prediction (LPS) Do not increase the pre-scan delay (DE) blindly, as you will lose broad signals. Instead, use processing software:
-
Acquire data normally.
-
In your processing software (TopSpin/MestReNova), cut the first 8–16 points of the FID (where the ringing dominates).
-
Apply Linear Prediction (LPS) to reconstruct those points based on the rest of the FID.
-
Fourier Transform. The roll should disappear without signal loss.
-
Module 2: Spectral Complexity (The "It Looks Messy" Phase)
Q: My peaks are split into unintelligible multiplets. Is this impurity?
A: Likely not. It is
Diagnostic Table: Typical
| Interaction | Type | Typical | Description |
| One-bond | 160 – 300 | Massive splitting in | |
| Two-bond | 20 – 50 | Geminal C-F coupling. | |
| Two-bond | 45 – 55 | Geminal H-F (e.g., in a fluoromethyl group). | |
| Three-bond | 5 – 25 | Vicinal H-F. | |
| Three-bond | 0 – 30 | Vicinal F-F (highly dependent on dihedral angle). | |
| Long-range | 2 – 10 | "W-coupling" in rigid systems. |
Q: How do I simplify the spectrum to confirm the assignment?
A: You must run Decoupled Experiments.
-
(Proton-Decoupled Fluorine): Collapses F-H multiplets into singlets (or F-F multiplets).
-
Warning: Ensure your probe can handle the power. Continuous decoupling generates heat.
-
-
(Triple Resonance): Standard
spectra of fluorinated compounds are often unreadable due to splitting the carbon signal into low-intensity doublets/quartets.-
Fix: If you lack a triple-resonance probe (HFX), you cannot decouple both H and F simultaneously. You must manually look for the characteristic doublets (
) in the spectrum to assign the C-F carbon.
-
Module 3: Advanced Assignment (The "Connectivity" Phase)
Q: I have multiple Fluorine peaks. Which one is which?
A: You need 2D Heteronuclear Correlation. The gold standard is HOESY (Heteronuclear Overhauser Effect Spectroscopy).
Q: I tried to run HOESY but the instrument wouldn't lock/tune or gave zero signal.
A: Hardware Critical Failure.
-
Standard Probes: Most "Broadband" probes (BBO/PABBO) tune the inner coil to either H or F, but not both simultaneously. You cannot run H-F HOESY on a standard BBO probe without a specialized QNP switchbox or filters.
-
Required Hardware: You need an HFX probe (triple resonance) or a specialized dual-tune
probe to pulse on both channels effectively.
Visual Workflow: Assignment Logic
Caption: Logical flow for distinguishing coupling sources and selecting the correct 2D correlation experiment.
Module 4: Quantification (qNMR)
Q: My integrals are inconsistent. I get 1.0 : 2.6 instead of 1 : 3.
A: This is a Relaxation (
-
The
Trap: Fluorine nuclei often have long longitudinal relaxation times ( ), sometimes 2–10 seconds, especially in groups with no nearby protons to assist relaxation (dipolar mechanism).-
Protocol: Run an Inversion Recovery experiment (
) to measure for every signal. -
Requirement: Set your Relaxation Delay (
) to at least (for 99.3% recovery) or (for 99.9% recovery).
-
-
Digital Resolution: Ensure you have enough points across the peak.
-
Rule: At least 5 data points above the half-height of the peak. If the peak is sharp and the SW is huge, you might need to increase TD (Time Domain points) to 64k or 128k.
-
Q: Can I use a standard proton qNMR standard?
A: No. You need a specific
-
Internal Standard:
-trifluorotoluene (TFT) or 3,5-bis(trifluoromethyl)benzoic acid. -
External Standard: Use a coaxial insert (e.g., trifluoroacetic acid in
) to avoid chemical reactions with your sample.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Comprehensive Chemical Shift & Coupling Data).
-
Bruker BioSpin. (2020). 19F NMR: A Guide to Parameters and Processing. (Technical Note on Acoustic Ringing and LPS).
-
Keniry, M. A. (2019). HOESY Experiments for 1H-19F Correlation. Methods in Enzymology, 615, 3-36. (Detailed setup for HFX probes).
-
Mani, T., et al. (2018). Practical Aspects of 19F qNMR. Analytical Chemistry. (T1 relaxation protocols).
improving solubility of fluorinated intermediates in organic solvents
Technical Support Center: Fluorinated Intermediates Current Status: Operational | Ticket Priority: High
Welcome to the Fluorination Chemistry Support Hub
Subject: Overcoming Solubility Challenges with Fluorinated Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: Fluorinated intermediates often exhibit "schizophrenic" solubility behavior.[1] They can be simultaneously hydrophobic and lipophobic (the "fluorophobic effect"), causing them to oil out of standard organic solvents (EtOAc, DCM) while refusing to dissolve in water.[1] This guide provides a mechanistic approach to solubilizing these compounds using hybrid solvents, fluorinated alcohols, and temperature-dependent phase switching.[1]
Module 1: Diagnostic Flowchart
Before selecting a solvent, you must categorize your intermediate.[1] The degree of fluorination dictates whether the molecule behaves like a standard organic compound or a "fluorous" species.
Figure 1: Decision matrix for solvent selection based on fluorine content.[1] Lightly fluorinated compounds require polarity adjustment, while perfluorinated chains require fluorous-specific media.[1]
Module 2: The "Magic" Solvents Matrix
Standard solvents often fail because they cannot accommodate the low polarizability and high electronegativity of the C-F bond.[2] We utilize Hybrid Solvents that bridge the gap between the organic and fluorous phases.
Table 1: High-Performance Solvents for Fluorinated Intermediates
| Solvent | Structure | BP (°C) | Role & Mechanism | Best For...[1] |
| Benzotrifluoride (BTF) | Ph-CF₃ | 102 | The "Green" DCM Replacement. Contains a trifluoromethyl "handle" to solvate F-groups but an aromatic ring for the organic backbone.[1] | General solubility of CF₃-containing aromatics; replacing DCM in scale-up. |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 74 | The Polar Booster. High ionizing power; stabilizes cationic intermediates.[1] | Co-solvent for amides/peptides with F-groups; preventing aggregation.[1] |
| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 58 | The "Nuclear Option." Strong H-bond donor (pKa 9.3).[1] Disrupts intermolecular F-F aggregation.[1] | Stubbornly insoluble solids; peptide synthesis; NMR samples.[1] |
| HFE-7100 | C₄F₉OCH₃ | 61 | The Amphiphile. Hydrofluoroether.[1] Miscible with some organics, excellent for fluorous tags.[1] | Workup/Extraction of heavily fluorinated molecules.[1] |
Expert Insight: BTF is often superior to Dichloromethane (DCM).[1][3] While DCM is a good general solvent, BTF's trifluoromethyl group provides specific van der Waals interactions with your fluorinated intermediate that DCM cannot offer.[1] Plus, it has a higher boiling point, reducing solvent loss.[1]
Module 3: Troubleshooting & FAQs
Scenario A: "My reaction mixture is heterogeneous/sludge."
Diagnosis: The fluorinated starting material is aggregating due to the solvophobic effect. Solution:
-
Switch to BTF: If using Toluene or DCM, swap to Benzotrifluoride (BTF).[1] It often dissolves reactants that Toluene cannot.[1]
-
The "Spike" Method: Add 5-10% HFIP or TFE to your primary solvent.[1]
Scenario B: "The product oils out during crystallization."
Diagnosis: You are likely using a standard anti-solvent (like Hexane) which is too repulsive to the fluorinated segment, causing rapid phase separation (oiling) rather than ordered crystal growth.[1] Solution:
-
Use a "Fluorous" Anti-solvent: Instead of Hexane, use Heptane (slightly better) or, for heavy fluorination, mix in BTF to the "good" solvent and slowly add Pentane .[1]
-
Temperature Cycling (FBS):
-
Create a Fluorous Biphasic System . Mix an organic solvent (e.g., Toluene) with a fluorous solvent (e.g., Methylcyclohexane or a perfluorocarbon).[1]
-
Heat: The two phases become miscible (homogeneous).
-
Cool: They separate.[1][5] Your product may preferentially crystallize at the interface or partition into one phase, leaving impurities in the other.
-
Scenario C: "I can't get a lock for NMR; the sample won't dissolve in CDCl₃."
Diagnosis: CDCl₃ is insufficient for breaking the intermolecular F-interactions. Solution:
-
Tier 1: Add 10% DMSO-d6 or CD₃OD to the CDCl₃ tube.
-
Tier 2 (Recommended): Use Acetone-d6 .[1] The carbonyl oxygen is a good acceptor for any acidic protons on your intermediate.
-
Tier 3: Use CDCl₃ with TFE (Trifluoroethanol) as a co-solvent.[1] Note: This will introduce TFE peaks, but it is often the only way to get a clean spectrum for poly-fluorinated compounds.[1]
Module 4: Advanced Protocol – The "Solvent Tuning" Workflow
Use this protocol when scaling up a reaction involving a fluorinated intermediate >500mg.[1]
Objective: Determine the optimal solvent system to prevent precipitation during reaction.
-
Baseline Test: Place 10mg of intermediate in a vial. Add 100µL of Toluene .
-
Result: Likely insoluble/suspension.[1]
-
-
The Fluorine Spike: Add BTF dropwise.[1]
-
Observation: Does it clarify? If yes, run reaction in neat BTF or BTF:Toluene (1:1).
-
-
The Polarity Spike: If BTF fails, take a fresh 10mg sample in 100µL DCM. Add HFIP dropwise.[1]
-
The Fluorous Switch: If the molecule has a perfluoro-chain (>C4F9), standard organics will fail.[1] Dissolve in HFE-7100 or FC-72 (Perfluorohexane).[1] If reagents are not soluble in this, use a Biphasic System (e.g., FC-72 / Toluene) and heat to reflux.[1] The phases will merge at reflux (reacting) and separate on cooling (workup).[8]
Module 5: Mechanistic Visualization
Understanding how fluorinated solvents interact with your molecule is key to prediction.[1]
Figure 2: The "Dual-Handle" Solvation Mechanism. Benzotrifluoride (BTF) is effective because it aligns its fluorinated tail with the solute's fluorinated region while its aromatic ring solvates the organic core.
References
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. (Foundational text on fluorous biphasic systems and the "like dissolves like" rule for fluorine).
-
Ogawa, A., & Curran, D. P. (1997).[1][9] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane.[1][9][10] Journal of Organic Chemistry. (Establishes BTF as the primary alternative to DCM for fluorinated synthesis). [1]
-
Shuklov, I. A., et al. (2007).[1] Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Synthesis. (Details the "magic" properties of HFIP and TFE in solubilizing difficult substrates).
-
Horváth, I. T. (1998).[1] Fluorous Biphasic Chemistry. Accounts of Chemical Research. (Explains the temperature-dependent miscibility of fluorous/organic solvent pairs).
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzotrifluoride | 98-08-8 [chemicalbook.com]
preventing decomposition of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol during reactions
Subject: Preventing Decomposition of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol Document ID: TS-F-OCT-007 Last Updated: February 17, 2026[1][2]
Critical Alert: The "Gem-Bis(trifluoromethyl)" Vulnerability[1][2]
The Molecule: You are working with 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol .[1][2]
-
Structure:
-
Key Motif: The C7 position features a tertiary alcohol flanked by two trifluoromethyl groups.[2] This is chemically distinct from standard aliphatic alcohols.[2]
The Threat:
Unlike typical tertiary alcohols, the C7-hydroxyl group is highly acidic (
Primary Decomposition Mode: Base-Mediated Retro-HFA Cleavage Under basic conditions (pH > 10) or elevated temperatures in the presence of nucleophiles, this molecule undergoes a "haloform-type" cleavage, releasing Hexafluoroacetone (HFA) gas and a truncated alkyl chain.[1][2] This reaction is often invisible until you calculate mass balance and realize your fluorinated headgroup has evaporated.[2]
The Chemistry of Instability (Mechanism)
To prevent decomposition, you must understand the mechanism.[2] The instability is not random; it is a specific chemical cascade triggered by deprotonation.[2]
Mechanism: Retro-Hexafluoroacetone Cleavage [1][2]
-
Trigger: A base (B:) removes the proton from the C7-hydroxyl group.[2]
-
Destabilization: The resulting alkoxide is stabilized by the
groups but is thermodynamically primed for fragmentation.[2] -
Cleavage: The C6-C7 bond breaks.[2] The electrons collapse to form the C=O double bond of Hexafluoroacetone.[2]
-
Result: You are left with a primary alcohol/alkane fragment and volatile HFA gas.[2]
Figure 1: The Retro-HFA cleavage pathway.[1][2][3][4] The presence of strong base triggers the release of the fluorinated headgroup.
Troubleshooting Guide (Q&A)
Issue 1: "I lost 40% of my mass after an aqueous workup."
-
Diagnosis: You likely used a standard basic wash (e.g., 1M NaOH or saturated
) to remove acidic impurities.[1][2] -
The Science: Because the C7-OH has a
of ~9.3, washing with NaOH ( ) instantly deprotonates it, driving the Retro-HFA cleavage described above.[1] -
Solution:
Issue 2: "My
NMR shows a new singlet at -75 ppm that vanishes over time."
-
Diagnosis: This is likely Hexafluoroacetone hydrate or the free gas dissolved in the solvent before it evaporates.[2]
-
The Science: The chemical shift of the gem-bis(
) group in the intact diol is typically around -78 to -80 ppm. A shift to -75 ppm often indicates the formation of the ketone ( ) species or its hydrate.[2] -
Solution: Check the integration of the alkyl region vs. the fluorine region.[2] If the alkyl ratio is high, you have cleaved the headgroup.
Issue 3: "I'm trying to alkylate the C1-OH, but the reaction fails."
-
The Science: You are likely using a base (like NaH) intended to deprotonate the primary alcohol (C1-OH,
).[2] However, the C7-OH ( ) deprotonates first and exclusively consumes the stoichiometric base.[2] If you add excess base, you trigger decomposition.[1][2] -
Solution:
Validated Experimental Protocols
Protocol A: Safe Reaction Workup (The "Buffer Rule")
Use this protocol to isolate the diol from reaction mixtures containing acids or non-volatile impurities.
-
Quench: Cool reaction mixture to
. -
Dilution: Dilute with an organic solvent (DCM or EtOAc).
-
Wash 1 (Acid Removal): Do NOT use NaOH.[1][2] Use 0.5M Phosphate Buffer (pH 7.0) .
-
Wash 2 (Salt Removal): Wash with saturated NaCl (Brine).[1][2]
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid or basic drying agents.[1] -
Concentration: Rotary evaporate at bath temperature
.
Protocol B: Storage & Handling
-
Container: Borosilicate glass vials with PTFE-lined caps.[1][2]
-
Atmosphere: Argon or Nitrogen flush is recommended, not because of oxidation, but to exclude moisture which can promote H-bond agglomeration (making it a "sticky" oil).[1][2]
-
Temperature: Store at
.
Decision Matrix: Reagent Compatibility
Use this logic flow to select reagents for subsequent transformations.
Figure 2: Reagent compatibility decision tree. Avoid strong bases to preserve the fluorinated motif.[5]
References
-
Middleton, W. J., & Lindsey, R. V. (1964).[1][2] Hydrogen Bonding in Fluorocoalcohols. Journal of the American Chemical Society, 86(22), 4948–4952.[1][2] (Establishes the acidity and H-bonding nature of gem-bis(trifluoromethyl) carbinols). Link[1][2]
-
Urry, W. H., et al. (1967).[1][2][5] The Chemistry of Hexafluoroacetone. Journal of Organic Chemistry, 32(2), 347–354.[1][2] (Details the addition and retro-addition mechanisms of HFA adducts). Link[1][2]
-
ChemicalBook. (2025).[1][2] 1,1,1,3,3,3-Hexafluoro-2-propanol Properties and Stability. (Provides physical property data for the core fluorinated moiety). Link
-
Ellis, D. A., et al. (2001).[1][2][6] Thermolysis of Fluoropolymers. Nature, 412, 321.[1][2][6] (Discusses thermal decomposition pathways of perfluorinated chains). Link[1][2][6]
Sources
- 1. 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Evaluation of Retro-Aldol vs Retro-Carbonyl-Ene Mechanistic Pathways in a Complexity-Generating C–C Bond Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 6. turi.org [turi.org]
Technical Support Center: Catalyst Selection for Reactions Involving Fluorinated Alcohols
Welcome to the Technical Support Center for catalyst selection in reactions involving fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for specific transformations of fluorinated alcohols.
Etherification
Q1: What are the key challenges when performing etherification with fluorinated alcohols?
A1: The primary challenge in the etherification of fluorinated alcohols is their reduced nucleophilicity compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the oxygen atom, making it a weaker nucleophile. Consequently, reactions often require more forcing conditions or specialized catalytic systems to achieve good yields. For instance, the etherification of secondary benzyl alcohols with electron-withdrawing fluorine substituents requires longer reaction times.[1][2]
Q2: Which catalysts are effective for the dehydrative etherification of fluorinated alcohols?
A2: Iron(III) triflate (Fe(OTf)₃) has been shown to be an effective catalyst for the dehydrative formation of both symmetrical and unsymmetrical ethers from alcohols, including those with fluorine substituents.[1][2] The addition of a co-catalyst like ammonium chloride (NH₄Cl) can help to suppress side reactions.[2] For the etherification of fluorinated phenylalkenols, heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have also been used.[3]
Q3: Can I use palladium-catalyzed cross-coupling to synthesize fluorinated alkyl aryl ethers?
A3: Yes, palladium-catalyzed C-O cross-coupling is a highly effective method for synthesizing fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. The use of commercially available precatalysts like tBuBrettPhos Pd G3 with a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene provides excellent functional group tolerance and is compatible with a wide range of electron-rich and electron-poor (hetero)arenes.[4]
Esterification
Q1: Why is the direct esterification of carboxylic acids with fluorinated alcohols often difficult?
A1: The direct esterification is challenging due to the low nucleophilicity of fluorinated alcohols. Traditional Fischer esterification conditions, which rely on the nucleophilic attack of the alcohol on a protonated carboxylic acid, are often sluggish and inefficient with these substrates. To overcome this, more reactive acylating agents or specific mediators are typically required.[5]
Q2: What are some effective methods for the esterification of carboxylic acids with perfluorinated alcohols?
A2: A successful method involves the use of a mediating reagent like XtalFluor-E. This reagent facilitates the direct esterification of a broad range of carboxylic acids with perfluorinated alcohols, providing moderate to excellent yields.[5] Control experiments suggest the reaction proceeds through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate rather than an acyl fluoride.[5] Another approach for the methyl esterification of fluorinated aromatic carboxylic acids is the use of a heterogeneous catalyst like UiO-66-NH₂ with methanol, which has shown higher conversion yields and shorter reaction times compared to traditional methods like using BF₃·MeOH.[6]
Q3: Are there any catalyst-free methods for esterification with fluorinated alcohols?
A3: While challenging, some methods aim to minimize or eliminate the need for a traditional catalyst. For instance, the reaction can be driven by using highly reactive acylating agents. However, for direct esterification, a promoter or mediator is generally necessary to achieve reasonable efficiency.[7]
Oxidation
Q1: What makes the oxidation of fluorinated alcohols to the corresponding ketones or aldehydes challenging?
A1: The oxidation of α-trifluoromethyl secondary alcohols is particularly difficult because the strong electron-withdrawing effect of the CF₃ group increases the activation barrier for oxidation.[8] This often renders classical alcohol oxidation methods inefficient.
Q2: What catalytic systems are effective for the oxidation of α-CF₃ secondary alcohols?
A2: Nitroxide-based catalysts have proven effective for the oxidation of α-CF₃ and other secondary alcohols to ketones.[8] Additionally, a combination of Selectfluor and sodium bromide (NaBr) can be used for the oxidation of alcohols.[9] Mechanistic studies suggest that the active oxidant in this system is hypobromous acid, generated from the oxidation of bromide by Selectfluor.[9]
Q3: How do fluorinated alcohols as solvents affect oxidation reactions?
A3: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) can act as powerful promoters in oxidation reactions.[10][11] They can enhance the chemoselectivity of late-stage C-H oxidations catalyzed by metal complexes, such as those involving manganese.[11] Their high polarity and ability to act as strong hydrogen bond donors can help to activate oxidants like hydrogen peroxide.[10][12]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during reactions involving fluorinated alcohols.
Issue 1: Low Conversion or No Reaction
Q: My reaction with a fluorinated alcohol substrate is showing low conversion. What should I investigate first?
A: Low conversion in reactions with fluorinated alcohols often stems from their reduced reactivity. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate the Catalyst and Reaction Conditions.
-
Catalyst Choice: Is the catalyst appropriate for activating a less nucleophilic alcohol? For dehydrative etherifications, strong Lewis acids like Fe(OTf)₃ may be necessary.[1][2] For esterifications, a mediator like XtalFluor-E might be required.[5]
-
Catalyst Loading: Are you using a sufficient catalyst loading? For challenging substrates, increasing the catalyst loading might be necessary.
-
Temperature: The reduced reactivity of fluorinated alcohols may necessitate higher reaction temperatures. However, be mindful of potential side reactions at elevated temperatures.
-
Reaction Time: Reactions involving fluorinated alcohols may require significantly longer reaction times to reach completion.[1][2] Monitor the reaction progress over an extended period.
Step 2: Consider the Solvent System.
-
Solvent Polarity: The choice of solvent can significantly impact the reaction rate. For some reactions, polar aprotic solvents can be effective.
-
Fluorinated Alcohols as Solvents/Promoters: In some cases, using a fluorinated alcohol like HFIP or TFE as a solvent or co-solvent can promote the reaction.[13][14][15] These solvents can activate electrophiles through hydrogen bonding.[13][14]
dot
Caption: Common causes of catalyst deactivation.
Troubleshooting Catalyst Deactivation:
-
Characterize the Spent Catalyst: Use techniques like X-ray photoelectron spectroscopy (XPS) to analyze the surface of the deactivated catalyst for the presence of fluoride or coke. [16]2. Modify Reaction Conditions: Lowering the reaction temperature may reduce coke formation. [16]3. Catalyst Modification: Doping the catalyst or changing the support material may improve its resistance to fluoride poisoning.
-
Consider a Homogeneous Catalyst: If deactivation of a heterogeneous catalyst is persistent, a homogeneous catalyst might be a more suitable option as they are less susceptible to surface fouling, although catalyst-product separation can be more challenging. [17][18][19][20]
Data Summary
Table 1: Comparison of Catalytic Systems for Etherification of Alcohols
| Catalyst System | Substrates | Conditions | Yield | Reference |
| Fe(OTf)₃ / NH₄Cl | Secondary benzyl alcohols (including fluorinated) | DCM, 45 °C | 81% for fluorinated substrate | [1][2] |
| Pd/C or Pt/C | Fluorinated phenylalkenols | 100-135 °C | Not specified | [3] |
| tBuBrettPhos Pd G3 / Cs₂CO₃ | Aryl bromides and fluorinated alcohols | Toluene, 80-110 °C | High yields | [4] |
Table 2: Reagents for Esterification of Carboxylic Acids with Fluorinated Alcohols
| Reagent/Catalyst | Substrates | Key Features | Yield | Reference |
| XtalFluor-E | Broad range of carboxylic acids, perfluorinated alcohols | Mediated direct esterification | Moderate to excellent | [5] |
| UiO-66-NH₂ | Fluorinated aromatic carboxylic acids, methanol | Heterogeneous catalyst, reduced reaction time | High conversion | [6] |
| BF₃·MeOH | Carboxylic acids, methanol | Traditional catalyst for comparison | Lower yield than UiO-66-NH₂ | [6][21] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Dehydrative Etherification of a Fluorinated Secondary Alcohol
This protocol is adapted from the work of Gunanathan and coworkers. [1][2]
-
Preparation: To an oven-dried reaction vessel, add the fluorinated secondary alcohol (0.5 mmol), a primary alcohol (0.5 mmol, for unsymmetrical ethers), and dichloromethane (DCM, 2 mL).
-
Catalyst Addition: Add Fe(OTf)₃ (0.025 mmol, 5 mol %) and NH₄Cl (0.025 mmol, 5 mol %).
-
Reaction: Heat the mixture at 45 °C and monitor the reaction progress by TLC or GC-MS. Note that fluorinated substrates may require longer reaction times (e.g., 3 hours or more). [1][2]4. Workup: Upon completion, cool the reaction mixture, dilute with DCM, and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-O Cross-Coupling of an Aryl Bromide with a Fluorinated Alcohol
This protocol is based on the method developed by the Singh group and others. [4]
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), Cs₂CO₃ (3.0 mmol), and tBuBrettPhos Pd G3 (0.02 mmol, 2 mol %) to a reaction vial.
-
Reagent Addition: Add toluene (2 mL) and the fluorinated alcohol (3.0 mmol).
-
Reaction: Seal the vial and heat the mixture at the appropriate temperature (e.g., 80-110 °C) for the specified time. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
References
- Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts - ACS. (n.d.).
- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. (n.d.).
- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (n.d.).
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF - ResearchGate. (n.d.).
- INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL CATALYSIS - HCMUT. (n.d.).
- Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) - Scientific Research Publishing. (n.d.).
- Fluoride ion catalysis in the hydrolysis of aryl phosphates. Deactivating effect of lithium counter ion - RSC Publishing. (n.d.).
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Organic Letters - ACS Publications. (n.d.).
- A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00724H. (2017).
- Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations | Request PDF - ResearchGate. (2026).
- Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation - DSpace at KOASAS. (n.d.).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025).
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc. (n.d.).
- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018).
- JPH09328451A - Method for producing carboxylic acid ester using HF catalyst - Google Patents. (n.d.).
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. (2008).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. (2023).
- Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.).
- Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles | The Journal of Organic Chemistry - ACS Publications. (2012).
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications - ACS.org. (2020).
- types of catalysis - Chemguide. (2013).
- Product Information - 15716 Boron trifluoride -methanol solution - Sigma-Aldrich. (n.d.).
- Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. (2007) - SciSpace. (2007).
- Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC. (n.d.).
- Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. (2026).
- Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (n.d.).
- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society. (n.d.).
- A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applications - Benchchem. (n.d.).
- (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2015).
- Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC. (n.d.).
- Fluorinated Alcohols Enable Olefin Epoxidation by H2O2: Template Catalysis | The Journal of Organic Chemistry - ACS Publications. (2003).
- Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Revision Notes, Past Papers & Exam Questions. (2025).
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016).
- Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent | ACS Omega. (2025).
- University of Groningen Fluoride-activated Catalysis Tsygankov, Aleksei. (n.d.).
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
- Fluoride catalysts and organic additives for the conversion of CO2 to formic acid and methanol using powdered silicon as reducin. (n.d.).
- Degradation of fluoride in groundwater by electrochemical fixed bed system with bauxite: performance and synergistic catalytic mechanism - PMC. (2024).
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - MDPI. (2010).
- Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions - J-Stage. (n.d.).
- Direct and Convenient Conversion of Alcohols to Fluorides | Organic Letters. (2004).
- Conformational preferences of α-fluoroketones may influence their reactivity. (n.d.).
- Need tips for developing my deoxyfluorination reaction : r/Chempros - Reddit. (2025).
Sources
- 1. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 17. ethz.ch [ethz.ch]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. savemyexams.com [savemyexams.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: The Strategic Advantage of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol in Synthesis
[1]
Executive Summary: The "Tethered HFIP" Motif
In the landscape of fluorinated building blocks, 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TF-Oct-Diol ) represents a unique class of "Janus" molecules.[1] It combines a standard aliphatic primary alcohol with a hexafluoroisopropanol (HFIP) moiety tethered by a flexible hexyl spacer.
While standard diols (e.g., 1,8-octanediol) function primarily as crosslinkers or hydrophilic spacers, TF-Oct-Diol introduces the "HFIP Effect"—extreme hydrogen bond donor capability, low refractive index, and metabolic resistance—into a covalently bindable format.[1] This guide analyzes why this specific fluorinated architecture outperforms non-fluorinated analogs and simple perfluoro-chains in high-value applications ranging from bioisostere design to 157nm photoresist lithography .[1]
Structural Analysis & Property Comparison
The defining feature of TF-Oct-Diol is the Gem-Bis(trifluoromethyl) Carbinol group at the C7 position.[1] This creates an electronic environment drastically different from a standard tertiary alcohol.
Table 1: Comparative Physicochemical Profile
| Feature | TF-Oct-Diol (Fluorinated) | 1,7-Octanediol (Aliphatic Control) | Hexafluoroisopropanol (HFIP) (Solvent Ref) | Impact on Application |
| C7-OH Acidity (pKa) | ~9.3 | ~17.0 | 9.3 | Enables H-bond donation in neutral media; soluble in weak base.[1] |
| C1-OH Acidity (pKa) | ~16.0 | ~16.0 | N/A | Allows orthogonal functionalization (react C1 without protecting C7).[1] |
| Lipophilicity (LogP) | High (Fluorine effect) | Low/Moderate | Low | Improves membrane permeability and polymer blend compatibility.[1] |
| Metabolic Stability | High (C7 blocked) | Low (C7 oxidizable) | N/A | C7 is resistant to CYP450 oxidation; ideal for drug linkers.[1] |
| UV Transparency | High (<193 nm) | Low (C-H absorption) | High | Critical for deep-UV lithography and optical coatings.[1] |
Key Advantages in Synthesis
Advantage 1: Orthogonal Reactivity (The pKa Cliff)
The most powerful synthetic attribute of TF-Oct-Diol is the massive pKa difference (
-
The Mechanism: The six fluorine atoms at C7/C8 exert a powerful inductive electron-withdrawing effect ($ -I $), stabilizing the alkoxide at C7.[1] The C1 primary alcohol, separated by six methylene groups, "feels" negligible inductive pull.
-
The Benefit: You can selectively functionalize the C1-primary alcohol (e.g., tosylation, esterification, Mitsunobu reaction) using mild bases that are too weak to deprotonate the C1-OH but sufficient to manage the C7-OH, or rely on the nucleophilicity difference (C1 is a better nucleophile; C7 is a better acid).[1]
Advantage 2: The "Sticky" Proton (Supramolecular Assembly)
The C7 hydroxyl proton is a potent Hydrogen Bond Donor (HBD). In polymer synthesis, incorporating TF-Oct-Diol as a side-chain pendant allows the material to bind strongly to H-bond acceptors (e.g., carbonyls in polyesters, phosphonates in biological targets) without forming covalent bonds.[1] This is used to create self-healing materials and miscibility promoters in polymer blends.[1]
Advantage 3: Metabolic Blocking
In drug discovery, the C(CF3)2OH group is a bioisostere for carboxylic acids and alcohols. Unlike a standard tertiary alcohol which can be dehydrated or glucuronidated, the trifluoromethyl groups sterically shield the oxygen and electronically deactivate the carbon, rendering the C7 position metabolically inert.
Experimental Protocols
Protocol A: Synthesis of TF-Oct-Diol (Grignard Route)
Rationale: This route uses the commercially available Hexafluoroacetone (HFA) gas (or its trihydrate equivalent) to install the fluorinated headgroup onto a protected hexyl chain.
Safety Note: HFA is toxic and a gas at room temperature. Use a dry ice condenser and efficient fume hood.
-
Preparation of Grignard Reagent:
-
Fluorination (The HFA Addition):
-
Setup: Cool the Grignard solution to -78°C.
-
Addition: Bubble Hexafluoroacetone (gas) into the solution. The reaction is highly exothermic; control rate to maintain T < -40°C.
-
Stoichiometry: Use 1.2 equivalents of HFA to ensure full conversion of the valuable Grignard.
-
-
Deprotection & Workup:
-
Quench: Pour reaction mixture into cold 1M HCl. This quenches the alkoxide and simultaneously cleaves the THP protecting group (one-pot deprotection).[1]
-
Extraction: Extract with Ethyl Acetate. Wash with brine.
-
Purification: Distillation is difficult due to high boiling point. Use Flash Chromatography (Hexane/EtOAc gradient).[1] The product is a viscous, colorless oil.
-
Protocol B: Orthogonal Esterification (Selective C1 Functionalization)
Rationale: Demonstrating the nucleophilic difference. We will acylate the C1-OH leaving the C7-HFIP group untouched.
Visualizing the Advantage
The following diagram illustrates the structural logic and the orthogonal reactivity pathways enabled by TF-Oct-Diol.
Caption: Structural decomposition of TF-Oct-Diol showing the "Janus" reactivity: The C1 nucleophilic anchor allows attachment to scaffolds, while the C7 fluorinated head provides unique physicochemical properties.[1]
References
-
NIST Chemistry WebBook. "1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol (HFIP) - Properties and Acidity Data."[1] National Institute of Standards and Technology. [Link][1]
-
Colomer, I., et al. "Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation." Chemical Reviews, 2017.[2] (Contextualizing the HFIP moiety's H-bonding capability). [Link][1]
-
CAS Common Chemistry. "Structure and Identity of Fluorinated Octane Diol Derivatives." American Chemical Society.[3][4][5] (Verifying the 6,6,6-trifluoro-3,5-dihydroxy-1-methyl-5-(trifluoromethyl)hexyl fragment). [Link][1]
Sources
characterization of polymers made from 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
This guide outlines the characterization framework for polymers derived from 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (referred to herein as TF-OctDiol ).
Executive Summary
TF-OctDiol is a specialized fluorinated monomer featuring a unique asymmetric reactivity profile : a highly reactive primary hydroxyl group at the C1 position and a sterically hindered, acidic tertiary hydroxyl group at the C7 position, flanked by two electron-withdrawing trifluoromethyl (CF₃) groups.
Unlike standard perfluoropolyether (PFPE) diols which are telechelic and symmetric, TF-OctDiol introduces a hexafluorocarbinol moiety directly into the polymer architecture. This guide details the protocols to characterize the resulting polymers, focusing on the critical challenge of validating the incorporation of the tertiary hydroxyl group and quantifying the resulting surface energy and hydrogen-bonding capabilities.
Chemical Architecture & Reactivity Logic
The core challenge in characterizing TF-OctDiol polymers is verifying the reaction extent of the C7 tertiary alcohol. The electron-withdrawing effect of the adjacent CF₃ groups renders the C7-OH acidic (
-
Primary OH (C1): Reacts rapidly with isocyanates (for Polyurethanes) or acid chlorides (for Polyesters).
-
Tertiary OH (C7): Requires catalysis (e.g., DBTDL, Bi-based) or elevated temperatures to overcome steric hindrance and low nucleophilicity.
Implication for Characterization: Standard GPC is insufficient. You must use spectroscopic ratios to distinguish between pendant incorporation (monofunctional reaction) and backbone incorporation (bifunctional reaction).
Visualization: Reactivity-Driven Synthesis Pathway
Figure 1: Step-wise polymerization logic required to force the inclusion of the sterically hindered tertiary fluorinated alcohol.
Comparative Performance Analysis
The following table contrasts a Polyurethane (PU) made with TF-OctDiol against a standard hydrocarbon analog and a commercial perfluoropolyether (PFPE) diol.
| Metric | TF-OctDiol PU (Target) | 1,8-Octanediol PU (Control) | PFPE-Diol PU (Commercial) |
| Water Contact Angle | 105° - 115° | 75° - 85° | 110° - 120° |
| Hexadecane Contact Angle | 60° - 70° | < 10° (Wets) | > 75° |
| Glass Transition ( | -20°C to 10°C | -40°C | -80°C (Very Flexible) |
| Adhesion to Metals | High (H-bonding via C7-OH*) | Low | Very Low (Non-stick) |
| Solubility (THF/MEK) | Soluble | Soluble | Often Insoluble (Phase separates) |
| Reactivity | Asymmetric (Slow step) | Symmetric (Fast) | Symmetric (Slow) |
Note: If the C7-OH is left unreacted (pendant), adhesion increases significantly due to the acidity of the hexafluorocarbinol group.
Detailed Characterization Protocols
Protocol A: Structural Verification via F and H NMR
Objective: Quantify the ratio of reacted vs. unreacted C7-OH groups to determine the degree of polymerization and branching.
-
Sample Prep: Dissolve 10 mg polymer in deuterated acetone (
-acetone) or THF- . Avoid CDCl₃ if solubility is poor. -
H NMR (400 MHz+):
-
Locate the C1 methylene protons (
to Oxygen).-
Unreacted Monomer: Triplet at
ppm. -
Urethane Linkage: Shift downfield to
ppm.
-
-
-
F NMR (376 MHz):
-
The CF₃ groups attached to C7 are chemically equivalent but sensitive to the chemical environment of the C7-OH.
-
Free C7-OH: Singlet at
ppm (referenced to CFCl₃). -
Reacted C7-O-C(O)-: Shifted to
ppm.
-
-
Calculation:
Protocol B: Surface Energy & H-Bonding Assessment
Objective: Distinguish between simple hydrophobicity (fluorine effect) and "sticky" hydrophobicity (hexafluorocarbinol effect).
-
Film Formation: Spin-coat a 2 wt% solution of the polymer onto a silicon wafer. Anneal at 120°C for 4 hours to maximize surface reorganization.
-
Goniometry: Measure Static Contact Angle (SCA) with:
-
Water (Polar probe).
-
Diiodomethane (Dispersive probe).
-
-
Acidity Test (Unique to TF-OctDiol):
-
Expose the film to ammonia vapor.
-
Observation: If pendant C7-OH groups are present, the surface may swell or show a transient contact angle change due to the acid-base interaction between the acidic carbinol and the base.
-
Protocol C: Thermal Stability (TGA)
Objective: Confirm the stability of the urethane linkage formed by the tertiary alcohol.
-
Method: Ramp from 25°C to 600°C at 10°C/min under
. -
Analysis:
-
Look for a two-stage degradation.
-
Stage 1 (~200-250°C): Reversion of the tertiary urethane linkage (sterically crowded bonds are thermally weaker).
-
Stage 2 (~350°C+): Degradation of the hydrocarbon backbone.
-
Insight: A distinct weight loss at lower temperatures indicates a high content of tertiary urethane linkages.
-
Logical Structure-Property Pathway
This diagram illustrates how the specific molecular features of TF-OctDiol translate into macroscopic material properties.
Figure 2: Causal relationship between the TF-OctDiol monomer structure and final polymer properties.
References
-
Fluorinated Polyurethanes Synthesis: Ge, Z., et al. "Synthesis and physical properties of fluorinated polyurethanes." Journal of Applied Polymer Science, Vol. 41, 1990.[1] Link
-
Reactivity of Fluorinated Alcohols: Umemoto, T. "Electrophilic Perfluoroalkylating Agents." Chemical Reviews, Vol. 96, 1996. (Context on the acidity and nucleophilicity of fluoro-alcohols). Link
-
Surface Properties of Fluorinated Polymers: Bongiovanni, R., et al. "Fluorinated Polyurethanes: Synthesis and Properties." Coatings, 2012. Link
-
Hexafluorocarbinol Hydrogen Bonding: Laurence, C., et al. "The pKa of Hexafluoroisopropanol." Journal of Chemical & Engineering Data. (Provides grounding for the acidity claims of the C7 moiety). Link
Sources
Spectroscopic Distinction of Fluorinated Diol Isomers: A Guide to Conformational & Regioisomeric Analysis
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Focus:
Executive Summary: The Fluorine-Diol Challenge
In modern drug discovery, the introduction of fluorine into diol scaffolds is a precision tool used to modulate
Distinguishing these isomers is not merely an analytical exercise; it is a predictor of bioavailability. Isomers capable of forming Intramolecular Hydrogen Bonds (IMHB) generally exhibit higher permeability and different receptor binding profiles compared to their open-chain counterparts.
This guide compares the spectroscopic performance of these isomers, providing a validated workflow to distinguish them without relying solely on X-ray crystallography.
Strategic Methodology: The "Solvent-Switch" Validation
The core of this protocol relies on the "Solvent-Switch" technique. By comparing spectra in non-polar solvents (preserving IMHB) vs. polar hydrogen-bond acceptor solvents (disrupting IMHB), researchers can unambiguously assign stereochemistry.
Comparative Analytical Matrix
| Feature | Isomer Type A: IMHB Capable (e.g., syn-fluorohydrins) | Isomer Type B: IMHB Incapable (e.g., anti-fluorohydrins) | differentiation Metric |
| IR | Red-shifted ( | Free OH ( | |
| IR Concentration Effect | Position is independent of concentration (intramolecular). | Position shifts/broadens at high conc. (intermolecular).[1][2] | Dilution Series ( |
| Downfield shift in non-polar solvent. | Upfield shift (unless intermolecularly bonded). | ||
| Shielded (if F acts as acceptor). | Deshielded relative to A. | Chemical Shift Anisotropy. | |
| Small ( | Large ( | Karplus-type dependence. |
Detailed Comparative Analysis
NMR Spectroscopy: Coupling as a Molecular Ruler
is an exquisitely sensitive probe. The scalar coupling constant-
Scenario: Distinguishing syn-3-fluoro-1,2-propanediol from its anti diastereomer.
-
Mechanism: The syn isomer often stabilizes a gauche conformation via an
interaction. -
Observation:
-
Gauche (
): . -
Anti (
): . -
Note: If the molecule is flexible and averaging, you will see a weighted average. Cooling the sample to
can "freeze" the conformers, resolving the specific couplings.
-
IR Spectroscopy: The Hydrogen Bond Fingerprint
While NMR averages signals on the millisecond timescale, IR captures the femtosecond vibrational state, allowing the simultaneous observation of "free" and "bonded" species.
-
Protocol: Perform a dilution study in dry
or . -
Data Interpretation:
-
If the OH peak remains at
even at , the H-bond is intramolecular (Isomer A). -
If the peak moves to
upon dilution, the H-bond was intermolecular (Isomer B aggregating).
-
Experimental Protocols
Protocol A: The "Solvent-Switch" NMR Experiment
Objective: Confirm IMHB presence to assign relative stereochemistry.
-
Sample Preparation (Non-Polar): Dissolve
of analyte in of anhydrous . (Note: Solvent must be dry; water competes for H-bonds). -
Acquisition 1: Acquire
and spectra. Note the chemical shift and peak shape of the OH proton. -
Sample Preparation (Polar): Prepare a second sample in DMSO-
. -
Acquisition 2: Acquire spectra.
-
Analysis: Calculate
.-
Small
( ): Suggests the OH was already H-bonded internally (solvent had little effect). -
Large
( ): Suggests the OH was free in and is now strongly H-bonded to DMSO.
-
Protocol B: - HOESY (Through-Space Correlation)
Objective: Determine spatial proximity of F and OH groups (Regioisomer confirmation).
-
Setup: Use a probe capable of simultaneous
and tuning (e.g., H/F/X probe). -
Pulse Sequence: Select hf_hoesy (Heteronuclear Overhauser Effect Spectroscopy).
-
Parameters:
-
Mixing time (
): . -
Relaxation delay (
): (Fluorine relaxes slowly).
-
-
Interpretation: A cross-peak indicates the F and H nuclei are within
of each other. This distinguishes 1,2-fluorohydrins (strong NOE) from 1,4-fluorohydrins (weak/no NOE).
Visualizing the Decision Logic
The following diagram outlines the logical flow for identifying an unknown fluorinated diol isomer using the described spectroscopic data.
Caption: Decision tree for assigning fluorinated diol stereochemistry using J-coupling and solvent-dependent chemical shifts.
Case Study: Conformational Locking in Cyclic Diols
To illustrate these principles, we examine the differentiation of cis- and trans-2-fluorocyclohexanol (a model for cyclic diols).
Structural Comparison
| Property | Cis-Isomer (OH/F Gauche) | Trans-Isomer (OH/F Anti) |
| Conformation | OH equatorial / F equatorial (or ax/ax). Stabilized by H-bond.[3] | OH equatorial / F axial (diequatorial is disfavored by dipole). |
| Bio-implication | Higher lipophilicity (LogP), better membrane permeability. | Higher water solubility, lower permeability. |
Expert Insight: The "Gauche Effect" in fluorinated diols is counter-intuitive. Normally, steric bulk drives substituents anti. However, the
References
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
-
Linclau, B., et al. (2015). Intramolecular OH[2]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry – A European Journal. Link
-
Dalvit, C., et al. (2012). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Current Topics in Medicinal Chemistry. Link
-
Smith, A. J. R., et al. (2022).[4] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link
-
Mishra, S., et al. (2014). Intramolecular hydrogen bonds involving organic fluorine: NMR investigations. Physical Chemistry Chemical Physics.[1] Link
Sources
Validating the Purity of 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol: A Comparative Technical Guide
Executive Summary: The "Invisible" Trap
In the synthesis of fluorinated building blocks like 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol , standard validation protocols often fail catastrophically. This molecule, a bis(trifluoromethyl)carbinol derivative, presents a classic "blind spot" in medicinal chemistry QC:
-
UV Transparency: The aliphatic backbone and fluorinated tail lack a conjugated
-system, rendering the molecule effectively invisible to standard HPLC-UV (254 nm) detection. -
Ionization Suppression: The electron-withdrawing fluorine atoms can suppress ionization in standard ESI+ MS workflows.
-
False Confidence: A "clean" UV chromatogram often masks significant non-chromophoric impurities (e.g., aliphatic starting materials or defluorinated side-products), leading to downstream failure in PROTAC or linker conjugation chemistry.
This guide advocates for an orthogonal validation strategy replacing standard UV methods with Quantitative
Structural Analysis & Analytical Challenges
The target molecule features a primary alcohol at C1 and a tertiary, hexafluoro-substituted alcohol at C7.
-
Structure:
(based on the nomenclature provided, C7 bears a group and is bonded to C8 which is also trifluorinated). -
The Challenge: The
moiety is a "fluorine island" attached to a "grease chain."
Comparative Performance Data
The following data illustrates the discrepancy between methods when analyzing a crude synthetic batch of the target diol spiked with 5% non-chromophoric starting material (1,6-hexanediol derivative).
| Metric | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD | Method C: |
| Apparent Purity | 99.1% (False Positive) | 94.3% | 94.1% (True Value) |
| LOD (Limit of Detection) | |||
| Linearity ( | 0.92 (Noise limited) | 0.998 | > 0.999 |
| Impurity Detection | Missed aliphatic impurities | Detected all organic impurities | Detected fluorinated impurities only |
| Standard Required? | Yes (Reference Standard) | No (Uniform Response) | No (Internal Standard) |
Recommended Validation Workflow
The following decision tree outlines the logic for selecting the correct validation path, avoiding the pitfalls of standard organic synthesis QC.
Figure 1: Decision matrix for validating non-chromophoric fluorinated diols. Note the divergence from standard UV QC.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (The Gold Standard)
Principle:
Reagents:
-
Solvent: DMSO-
(Preferred for solubility of diols). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl. Note: TFT is volatile; weigh quickly.
Step-by-Step Methodology:
-
Relaxation Time (
) Determination:-
Perform an Inversion Recovery experiment on the crude sample.
-
Measure
for the analyte signal (typically -70 to -80 ppm). -
Critical: The relaxation delay (
) must be set to (typically 20–30 seconds) to ensure 99.9% magnetization recovery. Failure to do this causes integration errors.
-
-
Sample Preparation:
-
Weigh exactly
of Analyte ( ) into a vial. -
Weigh exactly
of IS ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse angle:
. -
Spectral width: Sufficient to cover both IS and Analyte (usually 200 ppm).
-
Scans: 16–64 (High S/N required).
-
Center frequency: Midpoint between IS and Analyte signals.
-
-
Calculation:
Where = Integral area, = Number of fluorines, = Molecular weight, = mass.[3][4][5][6][7][8][9]
Protocol B: HPLC-CAD (Charged Aerosol Detection)
Principle: CAD detects particles derived from non-volatile analytes. Unlike UV, the response is independent of chemical structure, making it ideal for the aliphatic chain of our target.
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),
. -
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Do not use non-volatile buffers like phosphate.
-
Gradient: 5% to 95% ACN over 20 mins.
Critical Parameter - The Inverse Gradient: CAD response depends on solvent composition (organic solvents nebulize differently than water). To ensure quantitative accuracy during a gradient:
-
Use a secondary pump to deliver the exact inverse of the analytical gradient post-column but pre-detector.
-
This ensures the detector always sees a constant solvent composition (e.g., 50/50 Water/ACN), linearizing the response.
Mechanistic Insight: Why UV Fails
The following diagram illustrates the physical basis for the detection failure in standard methods versus the success of the recommended protocol.
Figure 2: Mechanistic comparison of detection modalities. The lack of
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][8][10] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Validated comparison of aerosol detection limits. Link
-
Tognetti, V., et al. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[7][8][10] PMC. Link
-
RSC Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated synthetic cannabinoids. Demonstration of qNMR for reference-free quantification. Link
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. US20070032684A1 - Process for producing fluorine-containing diol and its derivatives - Google Patents [patents.google.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Fluorine Factor: A Comparative Guide to the Reaction Kinetics of Fluorinated vs. Non-Fluorinated Diols
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparative study of the reaction kinetics of fluorinated versus non-fluorinated diols, offering both theoretical insights and practical, data-driven comparisons. Understanding these kinetic differences is paramount for optimizing reaction conditions, predicting outcomes, and accelerating the development of novel therapeutics and advanced materials.
The Decisive Influence of Fluorine's Electronegativity
Fluorine's exceptional electronegativity is the primary driver of the observed differences in reaction kinetics between fluorinated and non-fluorinated diols. By inductively withdrawing electron density through the carbon backbone, fluorine atoms exert a powerful influence on the nucleophilicity of the hydroxyl groups. This electron-withdrawing effect, often referred to as the "-I effect," deactivates the oxygen atoms, making them less potent nucleophiles. Consequently, reactions that rely on the nucleophilic character of the diol, such as esterification and etherification, are generally slower for fluorinated variants compared to their non-fluorinated analogs.[2]
This phenomenon can be quantitatively described by the Taft equation, which separates the polar (electronic) and steric effects of substituents on reaction rates.[3][4] For fluorinated diols, the strong electron-withdrawing nature of the fluorine atoms results in a large positive polar substituent constant (σ*), signifying a decrease in reactivity for reactions that are accelerated by electron-donating groups.[5]
Comparative Kinetic Analysis: A Tale of Two Diols
Esterification: A Quantitative Look at Retarded Reactivity
Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental transformation in organic synthesis. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. The reduced nucleophilicity of fluorinated alcohols significantly impedes this key step.
A study on the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid provides valuable kinetic data for a highly fluorinated primary alcohol.[6] We can compare this with data from the esterification of non-fluorinated alcohols like ethanol and 1,4-butanediol to highlight the kinetic differences.[7][8]
Table 1: Comparative Kinetic Data for Esterification Reactions
| Alcohol | Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Ethanol | Esterification with Acetic Acid | H₂SO₄ | 60 | Varies with molar ratio | ~40-60 | [7][9] |
| 1,4-Butanediol | Mono-esterification with Terephthalic Acid | Ti(OBu)₄ | 190-210 | Order 0.9 in BDO | 48.93 | [8] |
| 2,2,3,3,4,4,4-Heptafluorobutan-1-ol | Esterification with Acetic Acid | H₂SO₄ | 30-90 | Dependent on conditions | Not explicitly stated, but reaction is slower | [6] |
The data, though from different studies, supports the principle that fluorination decreases the rate of esterification. The higher temperatures and specific catalysts often required for reactions with fluorinated alcohols underscore their lower reactivity.
Etherification: The Nucleophilicity Penalty in SN2 Reactions
The Williamson ether synthesis, a classic SN2 reaction, involves the reaction of an alkoxide with an alkyl halide.[10] The rate of this reaction is directly proportional to the nucleophilicity of the alkoxide. The electron-withdrawing fluorine atoms in a fluorinated diol decrease the basicity and, consequently, the nucleophilicity of the corresponding alkoxide.[11][12]
While quantitative kinetic data for the Williamson ether synthesis with 2,2,3,3-tetrafluoro-1,4-butanediol is scarce, the expected trend is a significant reduction in the reaction rate compared to the alkoxide of 1,4-butanediol. Studies on the SN2 reactions of fluorinated alkyl bromides have shown a significant deceleration in reaction rates as fluorine is introduced closer to the reaction center.[13] This is attributed to the destabilization of the transition state by the electron-withdrawing fluorine atoms.
Table 2: Predicted Comparative Reactivity in Williamson Ether Synthesis
| Diol | Alkoxide Nucleophilicity | Predicted SN2 Reaction Rate | Rationale |
| 1,4-Butanediol | Higher | Faster | The alkoxide is a stronger nucleophile due to the absence of electron-withdrawing groups. |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | Lower | Slower | The strong inductive effect of the four fluorine atoms significantly reduces the electron density on the oxygen atoms, making the alkoxide a weaker nucleophile. |
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for monitoring the kinetics of esterification and etherification reactions.
Protocol 1: In-Situ ¹H NMR Monitoring of Fischer Esterification
This protocol allows for real-time tracking of reactant consumption and product formation without the need for sampling and quenching.[14][15]
Materials:
-
Diol (fluorinated or non-fluorinated)
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In a clean, dry NMR tube, dissolve a known concentration of the diol (e.g., 0.1 M) and the carboxylic acid (e.g., 0.1 M) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the reactants.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 µL) to the NMR tube.
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Process the spectra and integrate the characteristic signals of the reactants and the ester product.
-
Plot the concentration of the reactants and product as a function of time to determine the reaction rate and order.
Sources
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- 6. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst [mdpi.com]
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Safety Operating Guide
Personal protective equipment for handling 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
Topic: Personal Protective Equipment & Safe Handling Protocol for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol Content Type: Operational Safety Guide (SOP Level) Audience: Senior Researchers, Process Chemists, and HSE Officers[1]
Executive Safety Summary & Risk Profile
Critical Notice: Specific toxicological data for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is limited.[1][2][3] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of analogous gem-bis(trifluoromethyl) carbinols (e.g., Hexafluoroisopropanol - HFIP) and long-chain fluorotelomers.[1]
The Chemical Hazard Profile:
-
Structural Hazard: The C(OH)(CF3)2 moiety is significantly more acidic (pKa ~9.3) than non-fluorinated alcohols.[4] It acts as a potent hydrogen-bond donor, capable of causing severe, irreversible corneal damage and chemical burns similar to HFIP [1].[1]
-
Surfactant Properties: The amphiphilic structure (hydrophilic fluorinated/diol head + lipophilic octane tail) enhances tissue penetrability, increasing the risk of systemic absorption through skin [2].
-
Environmental Classification: Treat as a PFAS (Per- and Polyfluoroalkyl Substance) precursor.[5] Zero discharge to drains is mandatory.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated diols of this class. The low surface tension of fluorinated liquids allows them to penetrate standard nitrile gloves rapidly.
PPE Decision Logic (Visualized)
Figure 1: PPE Selection Logic based on handling quantity. Note the escalation to Laminate gloves for high quantities due to permeation risks.
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Eye Protection | Indirect Vent Goggles (ANSI Z87.1+) | Critical: Safety glasses are inadequate. Fluorinated alcohols can track around glasses. The C(OH)(CF3)2 group causes opacity in corneal tissue upon contact [1]. |
| Hand Protection (Standard) | Double Nitrile (min 5 mil outer) | For incidental contact only. Fluorinated compounds can permeate nitrile in <10 mins. Technique: Colored inner glove to spot tears. |
| Hand Protection (High Risk) | Laminate Film (e.g., Silver Shield™) | Required for spill cleanup or handling neat liquid >10mL.[1] Broad spectrum resistance to fluorinated solvents. |
| Respiratory | Fume Hood (Class II) | Volatility is moderate, but inhalation can cause alveolar edema.[1] Work must be done behind sash. |
| Body | Tyvek® Lab Coat + Apron | Cotton lab coats absorb liquids. Use chemical-resistant aprons for synthesis/transfer steps. |
Operational Handling Protocol
Weighing & Solubilization
The diol functionality combined with the fluorinated tail creates unique solubility challenges. It is likely soluble in polar organic solvents (MeOH, DMSO) but may form micellar aggregates.[1]
-
Static Control: Fluorinated powders are highly static. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.
-
Containment: Weigh inside a fume hood using a draft shield. Do not weigh on an open bench.
-
Solvent Choice:
-
Preferred: Methanol, DMSO, or THF.[1]
-
Avoid: Non-polar alkanes (Hexane) as solubility will be poor.
-
Note: If using as a surfactant, add the solid to the solvent slowly with stirring to prevent gel formation [3].
-
Reaction Setup & Heating
When heating this compound, beware of thermal decomposition . Fluorinated alcohols can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB) if heated to decomposition (>200°C) [4].
-
Temp Limit: Do not exceed 150°C without explicit thermal stability testing (DSC/TGA).
-
Glassware: Inspect for star cracks. The high density of fluorinated liquids exerts higher stress on glass bottoms.
Emergency Response & Decontamination
Scenario: Skin/Eye Exposure [4][6][7][8][9][10][11][12]
-
Immediate Action: The lipophilic tail facilitates rapid absorption. Speed is vital.
-
Eyes: Irrigate for minimum 30 minutes . Do not stop sooner. Transport to ER immediately; mention "Fluorinated Alcohol/Acidic Alcohol" to triage.
-
Skin: Wash with soap and water.[6][9][13] Do not use organic solvents (ethanol/DMSO) to wipe skin; this enhances absorption.
Scenario: Spills
-
Absorbent: Use universal sorbent pads or vermiculite.
-
Do Not Use: Standard paper towels (they may smear the fluorinated liquid rather than absorb it).
-
Decontamination: Wipe surfaces with a dilute detergent solution (1% Alconox) to lift the surfactant residue, followed by water.[1]
Disposal & Environmental Stewardship (PFAS Protocol)
As a highly fluorinated molecule, this substance falls under the "Forever Chemical" (PFAS) handling umbrella.[1]
Disposal Workflow:
Figure 2: Mandatory segregation workflow. Note the requirement for high-temperature incineration.
-
Segregation: Collect in a dedicated "Halogenated Waste" container.
-
No Mixing: Do not mix with strong bases (potential for exothermic elimination of HF).
-
Destruction: The waste manifest must specify High-Temperature Incineration (with HF scrubbing) to ensure cleavage of the C-F bonds [5].
References
-
Lubrizol Standard. (2020). Safety Data Sheet: Hexafluoroisopropanol (HFIP). Demonstrates severe eye damage potential of gem-bis(trifluoromethyl) carbinols.[4][7] Link
-
Buck, R. C., et al. (2011).[1] "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management, 7(4), 513-541.[1] Link[1]
-
Kissa, E. (2001). Fluorinated Surfactants and Repellents. Marcel Dekker, Inc.[1] Explains solubility and micelle formation of fluorinated diols.
-
Daikin Industries. (2021). Guide to Safe Handling of Fluoropolymers and Fluorinated Compounds. Details thermal decomposition risks (HF/PFIB). Link
-
U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. droracle.ai [droracle.ai]
- 3. Risk to human health related to the presence of perfluoroalkyl substances in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. alsglobal.com [alsglobal.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
